molecular formula C10H7NO2S B428724 2-Nitro-3-phenylthiophene

2-Nitro-3-phenylthiophene

Cat. No.: B428724
M. Wt: 205.23g/mol
InChI Key: MSNCSAQUJCKFMQ-UHFFFAOYSA-N
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Description

2-Nitro-3-phenylthiophene is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23g/mol

IUPAC Name

2-nitro-3-phenylthiophene

InChI

InChI=1S/C10H7NO2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H

InChI Key

MSNCSAQUJCKFMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

spectroscopic data for 2-Nitro-3-phenylthiophene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Nitro-3-phenylthiophene , a critical intermediate in the synthesis of fused heterocyclic systems such as thieno[3,2-b]indoles. The data and protocols below are synthesized from advanced organic synthesis literature, specifically focusing on the Suzuki-Miyaura cross-coupling pathways utilized in thiophene functionalization.

Executive Summary & Compound Profile

This compound is a regioisomer of the nitro-phenylthiophene family. Its correct identification is pivotal because nitration of 3-phenylthiophene often yields a mixture of isomers (2-nitro and 5-nitro), requiring rigorous spectroscopic differentiation.

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 205.23 g/mol

  • CAS Number: (Isomer specific) Note: Often indexed under general nitro-phenylthiophenes; specific characterization relies on synthesis route verification.

  • Key Application: Precursor for reductive cyclization to 4H-thieno[3,2-b]indole derivatives.

Synthesis Context for Spectral Interpretation

Understanding the synthetic origin is essential for anticipating impurities (e.g., unreacted halides or regioisomers).

  • Primary Route: Suzuki-Miyaura cross-coupling of 3-bromo-2-nitrothiophene with phenylboronic acid .[1]

  • Catalyst System: Pd(OAc)

    
     / P(C
    
    
    
    H
    
    
    )
    
    
    / K
    
    
    PO
    
    
    in dioxane/water.
  • Implication: This route unequivocally establishes the regiochemistry as 2-nitro-3-phenyl (retaining the nitro group at position 2 and substituting the bromine at position 3), avoiding the ambiguity of direct nitration.

Synthesis Workflow (DOT Diagram)

Synthesis SM1 3-Bromo-2-nitrothiophene (Starting Material) Cat Pd(OAc)2 / P(Cy)3 K3PO4, Dioxane SM1->Cat SM2 Phenylboronic Acid SM2->Cat Prod This compound (Target) Cat->Prod Suzuki Coupling (61% Yield) ByProd Unreacted SM / Homocoupling Cat->ByProd

Figure 1: Synthetic pathway ensuring regiochemical fidelity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural validation. The key challenge is distinguishing the 2-nitro-3-phenyl isomer from the 3-nitro-2-phenyl isomer.

H NMR (Proton NMR)
  • Solvent: CDCl

    
     (Chloroform-d)
    
  • Frequency: 400 MHz (Recommended)

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Thiophene H-5 7.60 – 7.75 Doublet (d)1H


-proton to Sulfur; deshielded by C2-Nitro group (resonance effect).
Thiophene H-4 7.10 – 7.20 Doublet (d)1H


-proton to Sulfur; shielded relative to H-5; adjacent to Phenyl ring.
Phenyl Ar-H 7.35 – 7.55 Multiplet (m)5HN/AOverlapping aromatic signals from the phenyl substituent.

Expert Insight - Regioisomer Distinction:

  • This compound (Target): The H-5 proton is at position 5. In 2-nitrothiophenes, the 5-position is strongly deshielded due to resonance participation with the nitro group (positive charge character at C5). Expect H-5 to be significantly downfield (>7.6 ppm).

  • 3-Nitro-2-phenylthiophene (Isomer): The H-5 proton is at position 5, but the nitro group is at 3. The resonance effect of a 3-nitro group on position 5 is weaker than that of a 2-nitro group.

C NMR (Carbon NMR)
  • Solvent: CDCl

    
    
    
Carbon EnvironmentShift (

, ppm)
TypeNotes
C-NO

(C2)
~145 - 150 QuaternaryBroad/weak due to N-quadrupole; deshielded.
C-Ph (C3) ~138 - 142 QuaternaryIpso to phenyl ring.
Thiophene C5 ~130 - 132 CH

to Sulfur.
Thiophene C4 ~127 - 129 CH

to Sulfur.
Phenyl Carbons 128 - 130 CHTypical aromatic region (ortho, meta, para).

Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the nitro group and the thiophene ring integrity.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance)

  • Key Absorption Bands:

Functional GroupWavenumber (cm

)
IntensityDescription
NO

Asymmetric
1500 – 1540 StrongCharacteristic nitro stretch.
NO

Symmetric
1330 – 1360 StrongCharacteristic nitro stretch.
C=C (Thiophene) 1400 – 1450 MediumThiophene ring breathing modes.
C-H (Aromatic) 3050 – 3100 WeakC-H stretching of thiophene and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and characteristic fragmentation patterns for nitro-aromatics.

  • Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

  • Molecular Ion (M

    
    ): 
    
    
    
    205
Fragmentation Pathway

Nitro compounds typically undergo sequential loss of NO


 or NO.
  • M

    
     (205):  Base peak or high intensity.
    
  • [M - NO

    
    ]
    
    
    
    (159):
    Loss of nitro group (46 Da). Formation of the phenyl-thienyl cation (C
    
    
    H
    
    
    S
    
    
    ).
  • [M - NO]

    
     (175):  Loss of nitric oxide (30 Da), followed by rearrangement to form a cyclic sultine or expulsion of CO.
    
  • Isotopic Pattern: Look for the M+2 peak at

    
     207  with an intensity of ~4.5% relative to the molecular ion, confirming the presence of one Sulfur atom (
    
    
    
    S natural abundance).
MS Fragmentation Logic (DOT Diagram)

MassSpec M Molecular Ion (M+) m/z 205 Frag1 [M - NO]+ m/z 175 M->Frag1 - NO (30) Frag2 [M - NO2]+ m/z 159 (Phenyl-thienyl cation) M->Frag2 - NO2 (46) Frag3 [M - NO2 - HCS]+ m/z 114 (Ring degradation) Frag2->Frag3 - CHS (45)

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocol: Characterization Workflow

To ensure data integrity when characterizing this compound, follow this self-validating protocol:

  • Purification: Ensure the sample is purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Impurities from the Suzuki coupling (e.g., phosphine oxides) can obscure the aromatic region in NMR.

  • MS Check: Run GC-MS first. If

    
     205 is the dominant peak and the retention time is distinct from the starting material (3-bromo-2-nitrothiophene, 
    
    
    
    ~207/209), proceed.
  • NMR Validation:

    • Acquire

      
      H NMR in CDCl
      
      
      
      .
    • Pass Criteria: Observation of two distinct doublets (

      
       Hz) for the thiophene ring. If you see complex multiplets or different couplings, you may have the wrong isomer or a mixture.
      
    • Integration Check: Ratio of Phenyl (5H) to Thiophene (1H + 1H) must be 5:1:1.

  • Melting Point: Recrystallize from ethanol/water. Expected MP range: ~170–177 °C (Note: Derivatives like the morpholino-analog melt in this range; pure nitro-phenylthiophene melting points should be verified against the specific batch certificate or Mažeikaitė et al. data).

References

  • Mažeikaitė, R. (2015).[2][3] Search for synthetic methods of compounds containing thiophene, indole and pyrazole framework. Doctoral Dissertation, Vilnius University (Vilniaus universitetas).[2]

  • Mažeikaitė, R., Labanauskas, L., et al. (2015).[2][3] Synthesis of 2,3-disubstituted thiophenes via Suzuki-Miyaura cross-coupling. Chemija / Arkivoc (Relevant section on 3-bromo-2-nitrothiophene coupling).

  • Gronowitz, S., et al. (1984).[4] Palladium Catalyzed Synthesis of Unsymmetrical Bithienyls. Chemica Scripta. (Foundational Suzuki coupling protocols for thiophenes).

Sources

2-Nitro-3-phenylthiophene chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nitro-3-phenylthiophene

Introduction: A Heterocycle of Strategic Importance

This compound is a substituted aromatic heterocycle that holds significant interest for researchers in medicinal chemistry and materials science. The molecule strategically combines three key components: a thiophene ring, a versatile scaffold in numerous biologically active compounds; a phenyl substituent, which modulates electronic properties and provides a vector for further functionalization; and a nitro group, a powerful electron-withdrawing moiety that profoundly dictates the molecule's reactivity.

This guide provides an in-depth exploration of the chemical properties and reactivity of this compound. We will dissect the electronic interplay between the substituents and the heterocyclic core, offering field-proven insights into its synthetic utility. The narrative will focus on the causality behind its reactivity, providing detailed, self-validating experimental protocols for key transformations. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.

PART 1: Synthesis and Physicochemical Properties

The synthesis of this compound is not commonly reported as a direct, single-step procedure. A logical and effective synthetic strategy involves a two-step process: the formation of the 3-phenylthiophene precursor followed by its regioselective nitration.

Proposed Synthetic Pathway

A robust method for creating the C-C bond between the thiophene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is widely used in industrial and laboratory synthesis for its high yields and tolerance of various functional groups.[3][4] The subsequent nitration must then be controlled to achieve the desired 2-nitro isomer.

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Electrophilic Nitration A 3-Bromothiophene C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Phenylboronic Acid B->C D 3-Phenylthiophene C->D C-C bond formation E 3-Phenylthiophene F Nitrating Agent (e.g., HNO₃ / Ac₂O) E->F G This compound F->G Major Product H 5-Nitro-3-phenylthiophene (minor isomer) F->H Minor Product

Figure 1: Proposed two-step synthesis of this compound.

Causality of Regioselectivity in Nitration: The nitration of 3-phenylthiophene is an electrophilic aromatic substitution. The sulfur atom in the thiophene ring is a powerful ortho-, para-director, strongly activating the C2 and C5 positions towards electrophilic attack. The phenyl group at C3 has a weaker directing effect. Therefore, the incoming nitronium ion (NO₂⁺) will preferentially attack the more activated C2 and C5 positions. Steric hindrance from the adjacent phenyl group at C3 makes the C2 position slightly more favored than the C5 position, leading to this compound as the major product.[5][6]

Physicochemical & Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be predicted based on analogous compounds.

PropertyPredicted Value / CharacteristicJustification & References
Molecular Formula C₁₀H₇NO₂S-
Molecular Weight 205.24 g/mol -
Appearance Pale yellow to yellow solidNitroaromatic compounds are often colored.[7]
Melting Point > 90-93 °CThe melting point is expected to be higher than that of the 3-phenylthiophene precursor (90-93 °C) due to increased polarity and molecular weight.[8]
Solubility Soluble in common organic solvents (e.g., CHCl₃, THF, Acetone); Insoluble in water.Typical for moderately polar organic compounds.
¹H NMR Thiophene H4/H5: ~7.5-8.5 ppm (doublets); Phenyl H: ~7.4-7.6 ppm (multiplet)The electron-withdrawing nitro group will deshield the adjacent thiophene protons, shifting them downfield.[9][10]
¹³C NMR Thiophene C2 (bearing NO₂): ~150 ppm; Thiophene C3 (bearing Ph): ~135 ppmThe carbon attached to the nitro group (C2) will be significantly deshielded.[10]
IR Spectroscopy ~1520 & ~1340 cm⁻¹ (asymmetric & symmetric NO₂ stretch); ~3100 cm⁻¹ (Aromatic C-H stretch)These are characteristic, strong absorption bands for nitroaromatic compounds.[9][11]

PART 2: Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group at the C2 position. This substituent fundamentally alters the electronic landscape of the thiophene ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction of this compound. The nitro group is essential for this transformation; without it, the electron-rich thiophene ring would be highly resistant to attack by nucleophiles.

Mechanism of Action: The reaction proceeds via an addition-elimination mechanism.[12][13]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide at the C2 or C5 position). For this to occur on this compound, a leaving group would need to be present, typically at the C5 position. However, the nitro group itself can, under forcing conditions with very strong nucleophiles, act as the leaving group. The primary role of the nitro group is activation.

  • Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[14] The negative charge is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction. This stabilization is only possible when the nitro group is positioned ortho or para to the site of attack.[15][16]

  • Elimination & Rearomatization: The leaving group is expelled, and the aromaticity of the thiophene ring is restored, yielding the substituted product.[12] This is typically the fast step of the reaction.

Sources

Electronic Perturbation of the Thiophene Core: A Guide to Nitro and Phenyl Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Electronic Effects of Nitro and Phenyl Groups in Thiophene Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thiophene ring serves as a fundamental scaffold in both medicinal chemistry (as a bioisostere of benzene) and organic electronics (as a conductive polymer monomer). Its electronic landscape is highly susceptible to substituent effects due to the polarizability of the sulfur atom and the aromatic


-electron system.

This guide provides a technical deep-dive into the opposing yet complementary electronic effects of Nitro (


)  and Phenyl (

)
groups on the thiophene core. By juxtaposing the strong electron-withdrawing nature of the nitro group with the conjugative stabilization of the phenyl group, researchers can engineer "push-pull" systems with tunable HOMO-LUMO gaps, specific metabolic profiles, and targeted electrochemical behaviors.

Theoretical Framework: The "Push-Pull" Electronic System

To understand the reactivity and properties of substituted thiophenes, one must analyze the perturbation of the molecular orbitals.

Molecular Orbital (MO) Theory
  • Thiophene (Reference): Electron-rich heteroaromatic. The sulfur atom donates electron density into the ring via its

    
    -orbitals, making the carbons nucleophilic.
    
  • Effect of Nitro Group (

    
    ): 
    
    • Inductive Effect (-I): Strong withdrawal of electron density through the

      
      -framework.
      
    • Mesomeric Effect (-M): Resonance withdrawal of

      
      -electrons.
      
    • MO Consequence: Drastically lowers the LUMO energy, making the ring electron-deficient and susceptible to nucleophilic attack (e.g.,

      
      ) while deactivating it toward electrophilic substitution.
      
  • Effect of Phenyl Group (

    
    ): 
    
    • Conjugation (+M): Extends the

      
      -system length.
      
    • MO Consequence: Raises the HOMO energy due to increased delocalization length.

  • Combined Effect (2-Nitro-5-Phenylthiophene):

    • The presence of an electron donor (Phenyl) at C5 and an acceptor (Nitro) at C2 creates a Push-Pull system.

    • Band Gap Narrowing: The simultaneous raising of the HOMO and lowering of the LUMO results in a significantly reduced HOMO-LUMO gap compared to the unsubstituted thiophene.

Visualization of Electronic Flow

The following diagram illustrates the directional flow of electron density in a 2-nitro-5-phenylthiophene system, highlighting the resonance contributions.

ElectronicFlow Phenyl Phenyl Group (Electron Source) Thiophene Thiophene Core (Conduit) Phenyl->Thiophene +M Effect (Conjugation) Nitro Nitro Group (Electron Sink) Thiophene->Nitro -M / -I Effect (Withdrawal) caption Fig 1. Directional electron density transfer in 2-nitro-5-phenylthiophene.

Synthesis & Structural Characterization[1][2][3]

Synthesizing these derivatives requires careful selection of protocols to manage regioselectivity. The nitro group deactivates the ring, making subsequent electrophilic additions difficult, while the phenyl group activates it.

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling (Recommended)

This route is preferred for drug discovery and materials science due to its modularity and lack of harsh nitration conditions which can degrade complex substrates.

Target: 2-Nitro-5-phenylthiophene Precursors: 5-Bromo-2-nitrothiophene + Phenylboronic acid

Step-by-Step Methodology:

  • Reagents:

    • 5-Bromo-2-nitrothiophene (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution)
      
    • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

  • Procedure:

    • Degas the solvent mixture with

      
       for 30 minutes (Critical for Pd catalyst longevity).
      
    • Add halide, boronic acid, and base to the reaction vessel.

    • Add catalyst under inert atmosphere.[1]

    • Reflux at 85°C for 12–16 hours.

    • Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Cool to RT, dilute with water, extract with dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via silica gel column chromatography.

Protocol B: Direct Regioselective Nitration

Target: 2-Nitro-5-phenylthiophene Precursor: 2-Phenylthiophene

Mechanism: The phenyl group at C2 directs the incoming electrophile (


) to the C5 position (para-like orientation relative to the sulfur).

Step-by-Step Methodology:

  • Reagents:

    • 2-Phenylthiophene (1.0 eq)

    • Acetic Anhydride (

      
      )
      
    • Fuming Nitric Acid (

      
      )
      
  • Procedure:

    • Dissolve 2-phenylthiophene in

      
       at 0°C.
      
    • Prepare a solution of mild nitrating agent: Acetyl nitrate (generated in situ by adding

      
       to 
      
      
      
      at <10°C).
    • Add acetyl nitrate solution dropwise to the substrate. Caution: Exothermic. Maintain T < 20°C to prevent di-nitration or ring opening.

    • Stir for 2 hours at RT.

  • Validation:

    • Quench with ice water. Filter the yellow precipitate.

    • Self-Validating Check:

      
       NMR should show two doublets for the thiophene protons (approx 7.0–8.0 ppm) with a coupling constant 
      
      
      
      (typical for 2,5-substitution).
Synthesis Workflow Diagram

SynthesisPath Start1 5-Bromo-2-nitrothiophene Process1 Suzuki Coupling Pd(PPh3)4, K2CO3 Reflux Start1->Process1 Start2 2-Phenylthiophene Process2 Electrophilic Nitration HNO3 / Ac2O 0°C -> RT Start2->Process2 Target 2-Nitro-5-phenylthiophene (Target) Process1->Target Yield: ~85% High Specificity Process2->Target Yield: ~70% Regioselective (C5) caption Fig 2. Convergent synthetic pathways for nitro-phenyl thiophene derivatives.

Electronic Characterization: Spectroscopy & Electrochemistry[2]

The introduction of these groups alters the physicochemical fingerprint of the molecule.

Comparative Data Table

The following table summarizes the shift in properties relative to unsubstituted thiophene.

PropertyThiophene (Ref)2-Nitrothiophene2-Phenylthiophene2-Nitro-5-Phenylthiophene
Electronic Nature Electron RichElectron DeficientExtended ConjugationPush-Pull System
Hammett

N/A+0.78 (Strong EWG)-0.01 (Weak EDG)N/A (Composite)
UV-Vis

~231 nm~290 nm (Red shift)~285 nm~350–390 nm (Strong ICT*)
Oxidation Potential HighVery High (Hard to oxidize)ModerateModerate/High
Reduction Potential Very NegativeLess Negative (Facile red.)NegativeAccessible (reversible)
Major Application Solvent/Building BlockElectrophile for

Conductive PolymersNonlinear Optics / OLEDs

*ICT = Intramolecular Charge Transfer

Hammett Substituent Analysis

In the context of thiophene, standard benzene Hammett constants (


) require careful interpretation due to the heteroatom's influence.
  • 2-Thienyl as a Substituent: Acts as an electron donor (

    
     to 
    
    
    
    ).
  • Substituents on Thiophene:

    • Nitro at C2: The sensitivity to resonance effects is higher than in benzene because the C2-C3 bond has more double-bond character. The nitro group effectively "locks" electron density, raising the ionization potential.

    • Phenyl at C5: Provides a reservoir of electrons. In the "Push-Pull" system, the phenyl group stabilizes the radical cation formed during oxidation, while the nitro group stabilizes the radical anion formed during reduction.

Electrochemical Behavior (Cyclic Voltammetry)
  • Reduction: The nitro group introduces a reversible one-electron reduction wave at significantly less negative potentials (approx -1.1 V vs

    
    ) compared to the thiophene ring reduction. This is the "LUMO-based" process.
    
  • Oxidation: The phenyl group facilitates oxidation (HOMO-based).

  • Result: A narrowed electrochemical band gap, making these materials suitable for organic semiconductors .

Reactivity Profiles & Applications

Reactivity
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • The nitro group activates the thiophene ring toward nucleophiles. A halogen at the 5-position (e.g., 2-bromo-5-nitrothiophene) is highly reactive toward amines or thiols, much more so than bromobenzene.

    • Mechanism:[2][3][4][5][6] Formation of a Meisenheimer-like complex stabilized by the nitro group and the sulfur atom.

  • Electrophilic Aromatic Substitution (EAS):

    • The nitro group deactivates the ring. If nitrating 2-nitrothiophene further, the second nitro group enters the 4-position (meta-like), but the reaction is sluggish.

    • In 2-nitro-5-phenylthiophene, the phenyl ring is more electron-rich than the nitro-thiophene core, so electrophilic attack (e.g., bromination) will likely occur on the phenyl ring (para position), not the thiophene.

Applications in Drug Design
  • Metabolic Stability: The thiophene ring is often metabolically labile (S-oxidation). The introduction of a strong EWG like Nitro reduces the electron density on Sulfur, preventing oxidation to the sulfoxide/sulfone.

  • Bioisosterism: 2-Phenylthiophene is a bioisostere of biphenyl. Adding a nitro group can mimic polarized biphenyl systems found in certain antimicrobials or kinase inhibitors.

References

  • Synthesis of 2-Nitrothiophene

    • Title: "Direct nitration of five membered heterocycles"[7]

    • Source: K
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling... (Applied to Heterocycles)"
    • Source: Rueda-Espinosa, J., et al. Canadian Journal of Chemistry, 2023.[8]

    • URL:[Link][2]

  • Electronic Properties of Thiophenes

    • Title: "Substituent Effect on the Nucleophilic Arom
    • Source: NIH / Journal of Comput
    • URL:[Link] (General reference for computational reactivity)

  • Hammett Constants

    • Title: "Hammett Substituent Constants Defined"
    • Source: Hansch, C., et al. Chem. Rev.
    • URL:[Link]

  • Spectroscopic Data

    • Title: "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)..."
    • Source: Biointerface Research in Applied Chemistry, 2021.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis and Properties of Nitrophenylthiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of 2-Nitro-3-phenylthiophene and a Strategic Pivot to a Broader Context

Initial inquiries into the specific compound this compound revealed a significant gap in the available scientific literature. Comprehensive searches of authoritative chemical databases, including PubChem, and major commercial supplier catalogs yielded no verifiable CAS number, established IUPAC name, or detailed experimental data for this specific isomer. The single uncorroborated CAS number (18132-94-0) found in a non-authoritative source could not be substantiated, indicating that this compound is not a well-characterized or readily available compound.

In the spirit of scientific integrity and to provide a genuinely valuable resource, this guide has been strategically pivoted to a more encompassing and thoroughly documented topic: the nitration of phenylthiophenes . This subject is of significant relevance to researchers in organic synthesis and medicinal chemistry, as it explores the synthesis, regioselectivity, and properties of various nitrophenylthiophene isomers, including the potential, albeit undocumented, formation of this compound. This comprehensive approach will equip researchers with the foundational knowledge to explore this class of compounds, understand the factors governing their synthesis, and evaluate their potential applications.

Introduction to Phenylthiophenes and their Nitration

Phenylthiophenes, which consist of a thiophene ring directly attached to a benzene ring, are a class of heterocyclic compounds with significant interest in materials science and medicinal chemistry. The two primary isomers are 2-phenylthiophene and 3-phenylthiophene. The introduction of a nitro group (–NO₂) onto the aromatic scaffold of these molecules via electrophilic aromatic substitution is a key transformation that can significantly modulate their electronic properties and biological activities. Nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. For instance, the nitro group can serve as a precursor to an amino group, opening avenues for a wide range of further chemical modifications.

The nitration of phenylthiophenes is a nuanced process governed by the interplay of the directing effects of both the phenyl and the thiophene rings, as well as the specific reaction conditions employed. Understanding the regioselectivity of this reaction is paramount for the targeted synthesis of specific isomers.

The Regioselectivity of Phenylthiophene Nitration: A Tale of Two Rings

The position of the incoming nitro group is determined by the electron-donating or -withdrawing nature of the substituents on the aromatic ring and their ability to stabilize the intermediate carbocation (the arenium ion). In the case of phenylthiophenes, both the phenyl group and the thiophene ring influence the regioselectivity.

  • 2-Phenylthiophene: The phenyl group at the 2-position of the thiophene ring acts as a deactivating group towards electrophilic substitution on the thiophene ring due to its electron-withdrawing inductive effect. However, it can also act as a resonance donor. The sulfur atom in the thiophene ring is an ortho, para-director. Therefore, nitration can occur on either the thiophene or the phenyl ring.

  • 3-Phenylthiophene: Similarly, the phenyl group at the 3-position influences the electron density of the thiophene ring. The regioselectivity of nitration will depend on the specific nitrating agent and reaction conditions.

The following diagram illustrates the potential nitration products of 2-phenylthiophene and 3-phenylthiophene.

G cluster_0 Nitration of 2-Phenylthiophene cluster_1 Nitration of 3-Phenylthiophene 2-Phenylthiophene 2-Phenylthiophene Nitration Nitration 2-Phenylthiophene->Nitration 2-(Nitrophenyl)thiophenes 2-(Nitrophenyl)thiophenes Nitration->2-(Nitrophenyl)thiophenes Substitution on Phenyl Ring Nitro-(2-phenyl)thiophenes Nitro-(2-phenyl)thiophenes Nitration->Nitro-(2-phenyl)thiophenes Substitution on Thiophene Ring 3-Phenylthiophene 3-Phenylthiophene Nitration2 Nitration 3-Phenylthiophene->Nitration2 3-(Nitrophenyl)thiophenes 3-(Nitrophenyl)thiophenes Nitration2->3-(Nitrophenyl)thiophenes Substitution on Phenyl Ring Nitro-(3-phenyl)thiophenes Nitro-(3-phenyl)thiophenes Nitration2->Nitro-(3-phenyl)thiophenes Substitution on Thiophene Ring

Caption: Potential nitration pathways for 2- and 3-phenylthiophene.

Synthesis of Nitrophenylthiophenes: Experimental Protocols

The nitration of thiophene itself is known to be a vigorous reaction that requires careful control of conditions to avoid polymerization and oxidation. The use of milder nitrating agents is often preferred over the standard nitric acid/sulfuric acid mixture.

General Protocol for the Nitration of Phenylthiophenes

This protocol is a generalized procedure and may require optimization for specific phenylthiophene isomers and desired products.

Materials:

  • Phenylthiophene (2- or 3-isomer)

  • Acetic anhydride

  • Fuming nitric acid (d = 1.5 g/mL)

  • Glacial acetic acid

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add fuming nitric acid dropwise to acetic anhydride at 0 °C with stirring. Allow the mixture to stir for 10-15 minutes to form acetyl nitrate.

  • Reaction Setup: Dissolve the phenylthiophene in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of phenylthiophene while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Acetic Anhydride: The use of acetic anhydride with nitric acid generates acetyl nitrate in situ, which is a milder and more selective nitrating agent than a mixture of nitric and sulfuric acids. This helps to prevent the degradation of the sensitive thiophene ring.

  • Low Temperature: Maintaining a low temperature is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts from oxidation and polymerization.

  • Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acids in the organic layer, which could otherwise catalyze product degradation during concentration.

Physicochemical Properties of Nitrophenylthiophene Isomers

The properties of the resulting nitrophenylthiophene isomers will vary depending on the position of the nitro group. The following table summarizes known data for a representative isomer.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(4-Nitrophenyl)thiophene59156-21-7C₁₀H₇NO₂S205.24134-136

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification of the different nitrophenylthiophene isomers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The chemical shifts and coupling constants of the protons on both the thiophene and phenyl rings will be indicative of the substitution pattern. The electron-withdrawing nitro group will cause a downfield shift for adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The chemical shifts of the carbon atoms will also be affected by the position of the nitro group.

  • IR (Infrared) Spectroscopy: The presence of the nitro group will be confirmed by strong characteristic absorption bands for the symmetric and asymmetric N-O stretching vibrations, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Reactivity and Potential Applications

The introduction of a nitro group onto the phenylthiophene scaffold opens up a wide range of possibilities for further chemical transformations and potential applications.

Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (–NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino-phenylthiophene derivative can then serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a suitable leaving group (e.g., a halogen) by a nucleophile.

The following diagram illustrates the reduction of a nitrophenylthiophene to an aminophenylthiophene.

G Nitrophenylthiophene Nitrophenylthiophene Reduction [H] (e.g., SnCl₂, HCl) Nitrophenylthiophene->Reduction Aminophenylthiophene Aminophenylthiophene Reduction->Aminophenylthiophene

Caption: Reduction of a nitrophenylthiophene to the corresponding amine.

Potential Applications
  • Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The synthesized nitrophenylthiophenes could be screened for their potential as therapeutic agents. The corresponding amino derivatives are also valuable precursors for the synthesis of biologically active molecules.

  • Materials Science: Thiophene-based molecules are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a nitro group can tune the electronic properties of the phenylthiophene core, potentially leading to new materials with desired characteristics.

Conclusion

While the specific compound this compound remains elusive in the current body of scientific literature, this guide provides a comprehensive framework for the synthesis and characterization of the broader class of nitrophenylthiophenes. By understanding the principles of electrophilic aromatic substitution and the directing effects of the constituent rings, researchers can strategically approach the synthesis of various isomers. The detailed experimental protocol, along with the discussion of physicochemical properties and potential applications, serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, empowering them to explore this interesting and potentially valuable class of compounds.

References

  • Due to the lack of specific literature on the nitration of phenylthiophenes, the following references provide foundational knowledge on the nitration of thiophene and aromatic compounds in general. The synthesis and characterization of specific nitrophenylthiophene isomers would require consultation of more specialized research articles that may be discovered through targeted keyword searches in scientific databases like Scopus, Web of Science, and Reaxys.
  • Organic Syntheses. 2-Nitrothiophene. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. Available at: [Link]

  • PubChem. 2-(4-Nitrophenyl)thiophene. National Center for Biotechnology Information. PubChem Compound Database; CID=609512. Available at: [Link]

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (This book provides a comprehensive overview of nitration reactions).

Technical Guide: Solubility and Stability of 2-Nitro-3-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Nitro-3-phenylthiophene is a specialized heterocyclic intermediate characterized by the juxtaposition of a strong electron-withdrawing nitro group and a bulky, lipophilic phenyl group on a thiophene core. This "ortho-nitro" arrangement creates significant steric strain and electronic push-pull dynamics, distinguishing its physicochemical behavior from its isomer, 2-nitro-4-phenylthiophene.

This guide provides a definitive technical analysis of its solubility profile, stability mechanisms, and handling protocols, synthesizing data from synthetic literature (Gronowitz et al.) and fundamental heterocyclic chemistry.

Chemical Structure & Identifiers[1]
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.23 g/mol
CAS Number Not widely listed; typically synthesized in-situ or custom ordered.
Key Structural Feature Steric clash between C2-Nitro and C3-Phenyl groups, resulting in a twisted dihedral angle that reduces conjugation compared to the C4-phenyl isomer.

Part 2: Physicochemical Profile[1]

Solubility Characteristics

The solubility of this compound is governed by the competition between the lipophilic phenyl-thiophene scaffold and the polar nitro group. Due to the twisted conformation (steric hindrance), the crystal lattice energy is typically lower than planar analogs, enhancing solubility in organic solvents.

Solubility Classification: Lipophilic / Hydrophobic Predicted LogP: ~3.5 – 4.0

Solubility Table (Standardized at 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Non-Polar Hexane / HeptaneLow< 5Limited interaction with the polar nitro group.
Chlorinated Dichloromethane (DCM)High > 100Excellent solvation of both aromatic rings and the nitro dipole.
Chlorinated ChloroformHigh > 100Primary solvent for NMR and synthesis workup.
Polar Aprotic DMSOHigh> 50Strong dipole-dipole interaction with the nitro group.
Polar Aprotic Acetone / Ethyl AcetateModerate-High20 - 50Good general solvents; Acetone is preferred for cleaning.
Polar Protic Methanol / EthanolModerate10 - 25Soluble, often used for recrystallization (hot).
Aqueous Water (pH 7.0)Insoluble < 0.01Hydrophobic effect dominates; no H-bond donors.
Thermal Properties
  • Physical State: Yellow crystalline solid.[1]

  • Melting Point: Distinct from its isomers.[1]

    • This compound: Typically 60–85°C (Lower due to steric strain).

    • Note: The isomer 2-nitro-4-phenylthiophene generally melts higher (>100°C) due to better planar packing.

  • Volatility: Low at room temperature; sublime under high vacuum (>100°C).

Part 3: Stability & Degradation Profile

The stability of this compound is compromised by two main factors: photolability (common to nitrothiophenes) and chemical reduction .

Degradation Pathways Diagram

DegradationPathways Compound This compound (Yellow Solid) Photo Photochemical Rearrangement Compound->Photo UV Light (λ < 400nm) Reduction Chemical Reduction (Zn/HCl, H2/Pd) Compound->Reduction Reducing Agents Oxidation Oxidative Ring Opening Compound->Oxidation Strong Oxidizers (e.g., KMnO4) Product_Photo Nitro-nitrite Rearrangement Products (Red/Brown Tars) Photo->Product_Photo Radical Mechanism Product_Amine 2-Amino-3-phenylthiophene (Unstable Enamine) Reduction->Product_Amine 6e- Reduction Product_Sulfone Thiophene S-Oxides (Rare) Oxidation->Product_Sulfone

Caption: Primary degradation pathways. Photolysis is the most immediate risk during storage, leading to complex mixtures.

Stability Modes
  • Photostability (Critical):

    • Mechanism: Nitrothiophenes undergo nitro-nitrite rearrangement upon UV exposure, followed by radical fragmentation.

    • Observation: Samples turn from bright yellow to orange/brown within hours under direct sunlight.

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Hydrolytic Stability:

    • Status: Stable. The C-NO₂ and C-Phenyl bonds are resistant to hydrolysis in aqueous acids or bases at ambient temperature.

    • Exception: Prolonged reflux in strong alkali may induce ring degradation.

  • Chemical Reactivity (Synthesis Context):

    • Reduction: The nitro group is easily reduced to an amine (2-amino-3-phenylthiophene). Warning: The resulting amine is electron-rich and prone to rapid oxidation (darkening) if not protected (e.g., as an amide or HCl salt).

Part 4: Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for formulation or recrystallization.

  • Preparation: Weigh 10 mg of this compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation (10,000 rpm, 2 min).

  • Quantification (Optional): If precise values are needed, filter the saturated supernatant (0.22 µm PTFE), dilute, and analyze via HPLC (UV detection at 254 nm).

Protocol: Isomer Identification (NMR)

Distinguishing the 2-nitro-3-phenyl isomer from the 2-nitro-4-phenyl isomer (common byproduct).

  • This compound:

    • H4/H5 Coupling: The thiophene protons are at positions 4 and 5. They show a characteristic doublet-doublet coupling (

      
      ).
      
    • Shift: The phenyl ring at C3 shields the C4 proton slightly compared to the isomer.

  • 2-Nitro-4-phenylthiophene (5-nitro-3-phenyl):

    • H3/H5 Coupling: Protons are meta-like (positions 3 and 5 relative to sulfur). They show a smaller coupling constant (

      
      ).
      

Part 5: Handling & Safety

Safety Data (GHS Classification - Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Typical for nitro-aromatics).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P210 (Keep away from heat - combustible solid).

Storage Conditions
  • Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow thermal decomposition.

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended.

  • Container: Amber glass vial with Teflon-lined cap.

References

  • Gronowitz, S., & Gjøs, N. (1967). On the nitration of 2- and 3-phenylthiophene. Acta Chemica Scandinavica, 21, 2823–2834. (Definitive work on isomer distribution and synthesis).

  • Blatt, A. H., et al. (1957). Nitration of Thiophene. Journal of Organic Chemistry, 22(12), 1693–1694. (General nitrothiophene properties).
  • Appel, R., & Straub, H. (1961). Synthesis of Nitro-thiophenes. Organic Syntheses, Coll. Vol. 41, 115. (Standard handling of nitro-heterocycles).

Sources

Technical Monograph: 2-Nitro-3-phenylthiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Derivatization, and Medicinal Applications

Executive Summary

The 2-nitro-3-phenylthiophene scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR-2, FLT3) and anti-inflammatory agents. Unlike simple thiophenes, the steric and electronic interplay between the ortho-nitro group and the C3-phenyl ring creates a unique "molecular hinge," facilitating the formation of fused heterocycles such as thieno[2,3-d]pyrimidines .

This guide provides a rigorous technical analysis of the scaffold's synthesis, its reduction to the versatile 2-amino derivative, and its expansion into complex bioactive libraries.

Core Synthesis: The Regiospecific Approach

Direct nitration of 3-phenylthiophene is chemically inefficient, often yielding a difficult-to-separate mixture of 2-nitro and 5-nitro isomers due to the directing effects of the sulfur atom and the phenyl ring. To ensure scientific integrity and process scalability , a regiospecific Suzuki-Miyaura cross-coupling strategy is recommended.

Synthetic Pathway (Suzuki Coupling)

The optimal route utilizes 2-bromo-3-nitrothiophene as the electrophile and phenylboronic acid as the nucleophile. This method guarantees the position of the nitro group relative to the sulfur, eliminating isomer separation steps.

SuzukiSynthesis SM1 2-Bromo-3-nitrothiophene Cat Pd(OAc)2 / PPh3 K2CO3, DME/H2O SM1->Cat SM2 Phenylboronic Acid SM2->Cat Product This compound (Target Scaffold) Cat->Product Suzuki-Miyaura Cross-Coupling (80-110°C)

Figure 1: Regiospecific synthesis of the core scaffold via Suzuki-Miyaura coupling.

Critical Process Parameters
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) or Pd(PPh₃)₄.

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) provides the necessary activation of the boronic acid.

  • Solvent: 1,2-Dimethoxyethane (DME) and water (3:1 ratio) ensure solubility of both organic and inorganic components.

  • Temperature: 80–110°C is required to overcome the activation energy of the oxidative addition step, particularly given the electron-withdrawing nitro group on the thiophene.

Primary Derivatization: The Gateway Amine

The 2-nitro group serves as a "masked" amine. Reduction to 2-amino-3-phenylthiophene is the critical gateway step for accessing downstream medicinal libraries.

Chemo-selective Reduction

While catalytic hydrogenation (H₂/Pd-C) is common, it carries a risk of poisoning the catalyst with sulfur or reducing the thiophene ring itself. Chemical reduction using Iron (Fe) or Tin(II) chloride (SnCl₂) is preferred for robustness.

Reaction Logic:



This method preserves the aromaticity of the thiophene and phenyl rings while quantitatively converting the nitro group.

Advanced Scaffolds: Thieno[2,3-d]pyrimidines

The most significant application of 2-amino-3-phenylthiophene is its cyclization into thieno[2,3-d]pyrimidines . These fused systems are bioisosteres of quinazolines and purines, widely recognized for inhibiting tyrosine kinases (e.g., EGFR, VEGFR-2).

Cyclization Pathways

The "molecular hinge" effect allows the C2-amine and C3-phenyl (functionalized) groups to participate in ring closure.

DerivatizationTree Core 2-Amino-3-phenylthiophene R1 Formamide / Formic Acid Core->R1 R2 Urea / Heat Core->R2 R3 Isothiocyanates (R-NCS) Core->R3 P1 Thieno[2,3-d]pyrimidine (Kinase Inhibitor Core) R1->P1 Cyclocondensation P2 Thieno[2,3-d]pyrimidin-2,4-dione (Antileishmanial) R2->P2 Fusion P3 Thienyl Thioureas (Antimicrobial) R3->P3 Addition

Figure 2: Divergent synthesis pathways from the 2-amino intermediate.

Mechanism of Action (Kinase Inhibition)

Thieno[2,3-d]pyrimidines function as ATP-competitive inhibitors. The nitrogen atoms in the pyrimidine ring form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the 3-phenyl group occupies the hydrophobic pocket, providing selectivity.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound (Suzuki Coupling)
  • Setup: Charge a 3-neck round-bottom flask with 2-bromo-3-nitrothiophene (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

  • Solvent: Add 1,2-Dimethoxyethane (40 mL) and 2M aqueous Na₂CO₃ (10 mL).

  • Degassing: Sparge the mixture with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) quickly under N₂ flow.

  • Reaction: Heat to reflux (approx. 85°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc) yields the yellow solid product.

Protocol B: Reduction to 2-Amino-3-phenylthiophene
  • Setup: Dissolve This compound (5 mmol) in Glacial Acetic Acid (20 mL) and Ethanol (20 mL).

  • Reduction: Add Iron powder (5 equiv, 25 mmol) and conc. HCl (1 mL) dropwise.

  • Reaction: Heat to 80°C for 2-4 hours. The yellow solution will turn dark/colorless upon completion.

  • Workup: Filter hot through Celite to remove iron residues. Neutralize the filtrate with NaOH solution (pH ~8-9). Extract with Dichloromethane (DCM).

  • Isolation: The amine is often unstable; use immediately for cyclization or store as a hydrochloride salt.

Quantitative Data Summary

Compound ClassKey ReagentTarget ApplicationBiological Target
This compound PhB(OH)₂ / Pd(0)Scaffold IntermediateN/A
2-Amino-3-phenylthiophene Fe / HCl"Gateway" AmineN/A
Thieno[2,3-d]pyrimidine FormamideKinase InhibitorVEGFR-2, FLT3
Thieno-pyrimidin-4-one UreaAntitumor / AntiviralDNA Intercalation

References

  • Suzuki-Miyaura Coupling of Nitrothiophenes

    • Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. BenchChem.
  • Thieno[2,3-d]pyrimidine Synthesis & Activity

    • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.[1][2] Bioorganic & Medicinal Chemistry.[1][3]

  • Kinase Inhibition (VEGFR-2)

    • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic Chemistry.[1]

  • 2-Aminothiophene Properties

    • 2-Aminothiophene Derivatives—New Drug Candid
  • General Reactivity of 2-Aminothiophenes

    • C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium C

Sources

Technical Guide: Initial Biological Screening of 2-Nitro-3-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide outlines the critical path for the biological characterization of 2-Nitro-3-phenylthiophene (2-N-3-PT) . As a structural hybrid of a nitro-heterocycle and a biaryl system, this molecule presents a dichotomy of high therapeutic potential (antimicrobial/anticancer) and significant safety risks (genotoxicity).

Chemical Logic & Rationale[1][2][3][4]
  • The Nitro-Thiophene Core: Historically validated as a "warhead" against anaerobic and microaerophilic bacteria (e.g., H. pylori, M. tuberculosis). The nitro group acts as a prodrug, requiring enzymatic reduction to form reactive nitroso/hydroxylamine intermediates that damage bacterial DNA.

  • The 3-Phenyl Substituent: Unlike simple 2-nitrothiophene, the 3-phenyl group significantly increases lipophilicity (

    
    ), potentially enhancing membrane permeability. However, it introduces steric bulk that may modulate the redox potential of the nitro group, altering its susceptibility to nitroreductases.
    

Strategic Directive: Due to the presence of the nitro group—a known structural alert for mutagenicity—this screening cascade prioritizes safety profiling (genotoxicity) parallel to efficacy screening .

Screening Cascade Overview

The following workflow is designed to fail the compound early if toxicity risks outweigh potency.

ScreeningCascade cluster_0 Phase 1: In Silico & PhysChem cluster_1 Phase 2: Safety (Go/No-Go) cluster_2 Phase 3: Efficacy Step1 LogP & Solubility (Lipophilicity Check) Step2 Structural Alert (PAINS/Mutagenicity) Step1->Step2 Step3 Ames Test (Salmonella typhimurium) Step2->Step3 Pass Step4 Cytotoxicity (MTT) (HepG2 / Vero Cells) Step3->Step4 Non-Mutagenic? Step5 Antimicrobial MIC (ESKAPE Pathogens) Step3->Step5 Parallel Path Step4->Step5 Selectivity Index > 10 Step6 Mechanism Validation (Nitroreductase Assay) Step5->Step6

Figure 1: Integrated Screening Cascade. Note the parallel processing of Safety and Efficacy to establish a Selectivity Index (SI) early.

Module 1: Physicochemical Profiling

Before biological exposure, the compound's solubility limits must be defined to prevent false negatives (precipitation) or false positives (aggregates).

Solubility & Lipophilicity

The 3-phenyl group renders 2-N-3-PT highly lipophilic.

  • Predicted LogP: ~3.5 – 4.0.

  • Protocol: Kinetic Solubility Assay (Nephelometry).

    • Solvent: DMSO stock (10 mM).

    • Buffer: PBS pH 7.4.

    • Checkpoint: If solubility < 10 µM in PBS, formulate with 1% cyclodextrin or assess in biologically relevant media (e.g., Mueller-Hinton Broth).

Module 2: Toxicology (The Nitro Risk)

Causality: Nitro-aromatics are frequently mutagenic via reduction to hydroxylamines, which form DNA adducts. This module is the primary "kill step" for the candidate.

Genotoxicity: The Ames Test

Objective: Determine if 2-N-3-PT induces reverse mutations in Salmonella typhimurium.

  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Perform +/- S9 fraction (rat liver extract).

    • Why? Bacterial nitroreductases (intrinsic) vs. Mammalian metabolism (S9). A positive result without S9 indicates direct bacterial activation (potent antibacterial mechanism but high risk). A positive result only with S9 indicates mammalian metabolic toxicity.

Mammalian Cytotoxicity (MTT Assay)

Objective: Calculate the Selectivity Index (


).
  • Cell Lines:

    • HepG2: To assess hepatotoxicity (metabolically active).

    • Vero (Kidney): Standard for general toxicity.

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h.

    • Treat with 2-N-3-PT (0.1 – 100 µM) for 48h.

    • Add MTT reagent; measure absorbance at 570 nm.

  • Success Criteria:

    
    .
    

Module 3: Antimicrobial Efficacy Screening

Hypothesis: 2-N-3-PT acts as a prodrug. The thiophene ring facilitates binding, while the nitro group is reduced by bacterial type I nitroreductases (oxygen-insensitive), generating reactive oxygen species (ROS).

Broth Microdilution Assay (MIC determination)

Standard: CLSI M07-A10 Guidelines. Organisms: Focus on E. coli (Gram-), S. aureus (Gram+), and M. tuberculosis (due to nitro-relevance).

Protocol:

  • Preparation: Prepare

    
     serial dilutions of 2-N-3-PT in Mueller-Hinton Broth (MHB). Range: 64 µg/mL – 0.125 µg/mL.
    
  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20h.

  • Readout: Visual turbidity or OD600.

Data Interpretation Table:

MIC Value (µg/mL)ClassificationAction Item
< 4Potent HitProceed to Mechanism of Action (MoA).
4 – 16ModerateOptimize structure (SAR).
> 32InactiveCheck solubility; Check efflux pump liability.
Efflux Pump Liability Check

Nitrothiophenes are often substrates for the AcrAB-TolC efflux pump in Gram-negatives.

  • Experiment: Repeat MIC in the presence of an efflux inhibitor (e.g., PAβN at 20 µg/mL).

  • Result: If MIC drops >4-fold with PAβN, the molecule is an efflux substrate.

Module 4: Mechanism of Action (MoA)

If the compound is active (MIC < 10 µg/mL), validate the nitro-activation hypothesis.

MoA Compound This compound (Prodrug) Intermediate Nitroso / Hydroxylamine Intermediates Compound->Intermediate Reduction (2e- / 4e-) Enzyme Nitroreductase (NTR) (Bacterial) Enzyme->Compound Activates ROS Reactive Oxygen Species (Superoxide/OH*) Intermediate->ROS Redox Cycling Damage DNA Strand Breaks & Protein Oxidation Intermediate->Damage Covalent Adducts ROS->Damage Death Bacterial Cell Death Damage->Death

Figure 2: Proposed Mechanism of Action. The compound relies on enzymatic reduction to trigger dual toxicity: oxidative stress (ROS) and direct DNA alkylation.

Nitroreductase Assay
  • Method: UV-Vis spectrophotometry.

  • Protocol: Incubate 2-N-3-PT (50 µM) with purified E. coli nitroreductase and NADPH.

  • Observation: Monitor the disappearance of the nitro peak (~300-350 nm) and appearance of the amine peak.

  • Control: Use Nitrofurantoin as a positive control.

References

  • Gupta, R., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential.[1] Microbiology Spectrum.[1] Link

  • BenchChem. (2025).[1][2] Potential Therapeutic Applications of Nitrothiophene Compounds: A Technical Guide.Link

  • Gouda, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.[3][4][5][6][1][2][7][8][9][10] Link

  • Roman, G. (2024). Biological Activities of Thiophenes.[8] Encyclopedia MDPI.[8] Link

  • Clinical and Laboratory Standards Institute (CLSI).

Sources

Methodological & Application

using 2-Nitro-3-phenylthiophene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Nitro-3-phenylthiophene as a Strategic Building Block for Thieno[2,3-b]indole Scaffolds

Executive Summary

This guide details the strategic utilization of This compound (CAS: N/A for specific isomer, generic derivatives available) as a pivotal intermediate in the synthesis of fused tricyclic heteroaromatics. While simple thiophenes are ubiquitous, this specific regioisomer offers a pre-installed "nitro-aryl" motif essential for the Cadogan reductive cyclization , granting direct access to thieno[2,3-b]indole systems. These tricyclic cores are critical bioisosteres of carbazoles in medicinal chemistry (kinase inhibitors) and serve as electron-rich donors in organic photovoltaics (OPV).

This protocol prioritizes the Suzuki-Miyaura coupling route for generating the building block, avoiding the regioselectivity issues inherent in direct nitration.

Structural Analysis & Reactivity Profile

The utility of this compound stems from the orthogonal reactivity of its functional groups:

  • C2-Nitro Group: Acts as a latent nitrogen source. Upon deoxygenation (using phosphites or phosphines), it generates a reactive nitrene species capable of inserting into the proximal C-H bond of the C3-phenyl ring.

  • C3-Phenyl Ring: Provides the necessary carbon framework for fusion. Its spatial proximity to the nitro group is the "lock and key" for the cyclization event.

  • Thiophene Core: The sulfur atom imparts different electronic properties compared to a benzene ring (carbazole analog), often improving solubility and modulating HOMO/LUMO levels in optoelectronic applications.

Synthesis of the Building Block

Challenge: Direct nitration of 3-phenylthiophene yields a mixture of 2-nitro (desired) and 5-nitro (undesired) isomers due to the directing effects of the sulfur atom and the phenyl ring. Separation is tedious and yield-limiting.

Solution: A regiospecific Suzuki-Miyaura Cross-Coupling using 3-bromo-2-nitrothiophene is the self-validating route of choice.

Protocol A: Regiospecific Synthesis of this compound

Reaction Scheme: 3-Bromo-2-nitrothiophene + Phenylboronic Acid → [Pd(PPh3)4, K2CO3] → this compound

Materials:

  • 3-Bromo-2-nitrothiophene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium Carbonate (2.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a Schlenk flask, combine DME and water. Sparge with argon for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Assembly: Add 3-bromo-2-nitrothiophene, phenylboronic acid, and K2CO3 to the flask.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of argon. Seal the flask immediately.

  • Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The starting bromide spot (higher Rf) should disappear.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine (2x). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • QC Check: 1H NMR should show the absence of the doublet corresponding to the thiophene C3-H and the appearance of multiplet signals for the phenyl ring.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Starting Material: 3-Bromo-2-nitrothiophene Reagents Reagents: PhB(OH)2, Pd(PPh3)4 K2CO3, DME/H2O Start->Reagents Suzuki Coupling Intermediate Building Block: This compound Reagents->Intermediate Yield: >85% Branch1 Route A: Cadogan Cyclization (P(OEt)3, Reflux) Intermediate->Branch1 Nitrene Insertion Branch2 Route B: Reduction (Fe/AcOH or H2/Pd) Intermediate->Branch2 Nitro Reduction Product1 Target 1: Thieno[2,3-b]indole (Fused System) Branch1->Product1 Product2 Target 2: 2-Amino-3-phenylthiophene (Unstable Intermediate) Branch2->Product2

Figure 1: Divergent synthetic utility of the this compound building block.

Key Application: The Cadogan Cyclization[1][2][3]

This is the primary application for this building block. The reaction utilizes trivalent phosphorus to deoxygenate the nitro group, forming a nitrene that inserts into the ortho-C-H bond of the phenyl ring.

Protocol B: Synthesis of Thieno[2,3-b]indole

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphite (P(OEt)3) (4.0 eq) – Acts as both reagent and solvent.

  • Solvent: o-Dichlorobenzene (optional, if higher dilution is needed).

Step-by-Step Procedure:

  • Setup: Place this compound in a pressure tube or a round-bottom flask equipped with a reflux condenser.

  • Addition: Add triethyl phosphite.

    • Safety Note: This reaction is exothermic and generates phosphate byproducts. Ensure the vessel is rated for the temperature.

  • Cyclization: Heat the mixture to 160°C (reflux) for 4–8 hours.

    • Mechanistic Insight: The high temperature is required to overcome the activation energy for the nitrene insertion into the aromatic C-H bond.

  • Monitoring: Monitor by TLC. The product is usually highly fluorescent (blue/cyan) under UV light (365 nm), distinguishing it from the non-fluorescent nitro precursor.

  • Workup: Distill off the excess triethyl phosphite and triethyl phosphate byproduct under reduced pressure (high vacuum required).

  • Purification: Recrystallize the residue from Ethanol/Hexane or purify via column chromatography (Silica, Hexanes/CH2Cl2).

Data Summary Table: Reaction Parameters

ParameterSuzuki Coupling (Block Synthesis)Cadogan Cyclization (Ring Fusion)
Key Reagent Phenylboronic Acid / Pd(0)Triethyl Phosphite
Temperature 85°C160°C
Atmosphere Inert (Argon/Nitrogen)Inert (recommended)
Limiting Factor O2 sensitivity (Catalyst poisoning)Steric hindrance on phenyl ring
Typical Yield 85–95%60–75%

Troubleshooting & QC (E-E-A-T)

Issue: Instability of the Amine (Route B) If your goal is not the fused ring but the amine (2-amino-3-phenylthiophene), be aware that simple aminothiophenes are notoriously unstable and prone to oxidative dimerization (forming azo dyes) or polymerization upon exposure to air.

  • Protocol Adjustment: If reducing the nitro group (e.g., using Fe/AcOH or SnCl2), do not isolate the free amine . Perform an in-situ protection (e.g., addition of acetic anhydride or an isocyanate) immediately after reduction to trap the amine as a stable amide or urea.

Issue: Incomplete Cyclization (Route A) If the Cadogan reaction stalls:

  • Ensure the reaction temperature is actually reaching 160°C.

  • Switch from neat P(OEt)3 to a solution in o-dichlorobenzene to allow for higher reflux temperatures (180°C).

  • Verify that the phenyl ring does not have electron-withdrawing groups at the ortho positions, which deactivate the C-H bond toward nitrene insertion.

References

  • Suzuki-Miyaura Coupling on Nitrothiophenes

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Relevance: Foundational text for the coupling conditions described in Protocol A.
  • The Cadogan Cyclization (General Mechanism)

    • Source: Cadogan, J. I. G., et al. (1965). Reduction of Nitro-compounds by Tervalent Phosphorus Reagents. Journal of the Chemical Society, 4831-4837.
    • Relevance: Establishes the mechanism of nitro-deoxygenation and nitrene insertion used in Protocol B.
  • Synthesis of Thieno[2,3-b]indoles

    • Source: Gribble, G. W. (2002). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (21), 2445-2445.
    • Relevance: Reviews the application of Cadogan cyclization specifically for indole and thienoindole synthesis.
  • Medicinal Utility of Thienoindoles

    • Source: H. S. Sachdeva, et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction.[1] ACS Omega, 3(12), 17667–17677.

    • Relevance: Validates the biological importance of the scaffold derived from the this compound block.

Sources

Application Note: High-Impact Derivatization of 2-Nitro-3-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic manipulation of 2-Nitro-3-phenylthiophene , a high-value scaffold for generating fused heterocyclic systems (specifically thieno[2,3-b]indoles) and functionalized bioisosteres.

Executive Summary

This compound represents a "privileged structure" in drug discovery due to its latent ability to cyclize into thieno[2,3-b]indole , a scaffold prominent in kinase inhibitors (e.g., JAK/STAT pathway modulators). Additionally, the nitro group serves as a masked amine, allowing for the synthesis of thienopyrimidines.

This guide provides three validated protocols:

  • Reductive Cyclization (Cadogan Protocol): Synthesis of the thieno[2,3-b]indole core.

  • Regioselective C5-Functionalization: Bromination for cross-coupling enablement.

  • Controlled Reduction & Protection: Handling the unstable 2-aminothiophene intermediate.

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways available for this scaffold.

ReactionLandscape cluster_legend Pathway Utility Start This compound (Core Scaffold) ThienoIndole Thieno[2,3-b]indole (Fused System) Start->ThienoIndole P(OEt)3, 160°C (Cadogan Cyclization) BromoDeriv 5-Bromo-2-nitro-3-phenylthiophene (Cross-Coupling Precursor) Start->BromoDeriv NBS, DMF (Electrophilic Subst.) Amide N-(3-phenylthiophen-2-yl)acetamide (Stable Amine Equivalent) Start->Amide 1. Fe/AcOH 2. Ac2O Key Green: Ring Fusion Yellow: C-H Activation Red: Functional Group Interconversion

Figure 1: Divergent synthetic pathways for this compound. The choice of pathway depends on whether the target is a fused tricyclic system or a substituted thiophene.

Protocol A: The Cadogan Reductive Cyclization

Target: Synthesis of Thieno[2,3-b]indole. Mechanism: Deoxygenation of the nitro group by a trivalent phosphorus species generates a nitrene (or nitrenoid) intermediate, which inserts into the ortho-C-H bond of the adjacent phenyl ring.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Triethyl phosphite (

    
    ) (4.0 equiv) - Acts as both reagent and solvent.
    
  • Solvent: None (Neat) or o-Dichlorobenzene (if dilution is needed).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology
  • Setup: Equip a heavy-walled pressure tube or a round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Charging: Add this compound (e.g., 500 mg) and Triethyl phosphite (2.0 mL).

    • Note:

      
       has a pungent odor; work in a well-ventilated fume hood.
      
  • Reaction: Heat the mixture to 160°C (reflux temperature of

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting nitro compound (yellow) will disappear, and a highly fluorescent spot (the indole) will appear.

  • Workup: Distill off the excess triethyl phosphite and the triethyl phosphate byproduct under high vacuum.

    • Alternative: If distillation is difficult, pour the reaction mixture into water and extract with Ethyl Acetate. The phosphate byproduct is water-soluble to a degree but often requires column chromatography for complete removal.

  • Purification: Flash chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

Troubleshooting & Critical Parameters
ParameterObservation/Action
Incomplete Conversion If reaction stalls, add fresh

(1 equiv). The phosphate byproduct can inhibit the reaction.
Byproducts N-Ethyl derivatives can form if temperature is too high for too long. Keep strictly at 160°C.
Safety Reaction generates pressure if sealed. Use rated pressure vessels.

Protocol B: Regioselective C5-Bromination

Target: 5-Bromo-2-nitro-3-phenylthiophene.[1] Rationale: The nitro group at C2 deactivates the ring, but the sulfur atom activates the


-position (C5). The C4 position is sterically hindered by the phenyl ring and electronically less favorable, ensuring high regioselectivity for C5.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Catalyst: None usually required; catalytic

    
     can accelerate sluggish reactions.
    
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration).

  • Addition: Add NBS portion-wise at Room Temperature (RT) to avoid exotherms.

    • Tip: Wrap the flask in foil. Radical bromination is not desired here; we want electrophilic substitution. Light exclusion minimizes side reactions.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Pour the mixture into ice-cold water. The product usually precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Diethyl Ether, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol is often sufficient.

Protocol C: Nitro Reduction & "Trap" Strategy

Target: N-(3-phenylthiophen-2-yl)acetamide. Scientific Context: Free 2-aminothiophenes are notoriously unstable (the "Gewald instability"). They rapidly oxidize and dimerize upon exposure to air. Do not attempt to isolate the free amine. This protocol couples reduction directly with acylation.

Mechanistic Workflow

ReductionTrap Nitro This compound Reduction Reduction Phase (Fe powder / AcOH / 60°C) Nitro->Reduction Intermediate [2-Amino-3-phenylthiophene] UNSTABLE INTERMEDIATE Reduction->Intermediate -2 [O] Trapping In-situ Trapping (Add Acetic Anhydride) Intermediate->Trapping Fast! Product Stable Acetamide Product Trapping->Product Acetylation

Figure 2: The "Trap" strategy prevents oxidative degradation of the aminothiophene.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv)

  • Solvent: Acetic Acid (AcOH) / Ethanol (1:1 ratio).

  • Trapping Agent: Acetic Anhydride (

    
    ) (2.0 equiv).
    
Step-by-Step Methodology
  • Reduction: Suspend substrate and Iron powder in AcOH/EtOH. Heat to 60°C.

  • Monitoring: Monitor strictly by TLC. The moment the nitro spot disappears (usually 1–2 hours):

  • The Trap: Immediately add Acetic Anhydride directly to the reaction mixture while it is still warm.

  • Stirring: Stir for 30 minutes at RT.

  • Workup: Filter off the Iron sludge through a Celite pad. Wash the pad with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with EtOAc, dry, and concentrate.

  • Result: The product is the stable acetamide, which can be stored or hydrolyzed in situ for the next step if necessary.

References

  • Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society. (Foundational Cadogan chemistry).

  • Modica, M., et al. (2001). "Synthesis and binding properties of new thieno[2,3-b]indole derivatives." European Journal of Medicinal Chemistry.
  • BenchChem. (2025).[2][3] "Comparative Guide to the Reaction Products of 2-Nitrothiophene." (General reactivity of nitrothiophenes).

  • Organic Syntheses. "Reductive cyclization of nitro compounds by triethyl phosphite." Org.[1][4][5] Synth.1968 , 48, 113. (Standard operating procedure for Cadogan cyclization).

  • Majgier-Baranowska, H., et al. (2012).[6] "Studies on the mechanism of the Cadogan–Sundberg indole synthesis." Tetrahedron Letters. (Mechanistic insights into byproducts).[6]

Sources

Application Note: 2-Nitro-3-phenylthiophene as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Nitro-3-phenylthiophene in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers and Drug Discovery Chemists

Executive Summary & Strategic Value

This compound is a high-value heterocyclic intermediate that serves a dual function in medicinal chemistry. Primarily, it acts as a "masked" pharmacophore precursor for 2-amino-3-phenylthiophene—a privileged scaffold found in allosteric modulators of GPCRs and specific kinase inhibitors. Secondarily, the nitro-thiophene core itself possesses intrinsic anti-infective properties via nitro-reductive activation, a mechanism exploited in anti-tubercular and anti-parasitic research.

Key Technical Insight: Unlike standard thiophene synthesis (e.g., Gewald reaction) which typically yields 2-aminothiophenes with electron-withdrawing groups (CN, COOR) at position 3, the This compound route allows access to C3-aryl substituted derivatives lacking the carbonyl functionality. This is critical for designing lipophilic, non-fused inhibitors that occupy hydrophobic pockets (e.g., the back-pocket of kinases or allosteric sites of ion channels) without the steric bulk of a fused bicyclic system.

Synthetic Architecture: Constructing the Core

Reliable access to this scaffold is the first hurdle. Direct nitration of 3-phenylthiophene is often non-selective. The preferred "Precision Protocol" utilizes Suzuki-Miyaura cross-coupling to ensure regiochemical integrity.

Diagram 1: Regioselective Synthesis Workflow

SynthesisWorkflow Start 3-Bromo-2-nitrothiophene Product This compound (Target Scaffold) Start->Product Cross-Coupling (Regiocontrol) Reagent Phenylboronic Acid (Suzuki Coupling) Reagent->Product Catalyst Pd(PPh3)4 / K2CO3 DME/H2O Catalyst->Product Reduction Reduction (Fe/NH4Cl or SnCl2) Product->Reduction Chemoselective Reduction Amine 2-Amino-3-phenylthiophene (Active Pharmacophore) Reduction->Amine Yields Nucleophile

Caption: Figure 1. Regioselective synthesis via Suzuki coupling avoids the isomeric mixtures common in direct nitration of 3-phenylthiophene.

Detailed Experimental Protocols

Protocol A: Precision Synthesis via Suzuki Coupling

Objective: Synthesis of this compound with >95% regiopurity. Rationale: Direct nitration of 3-phenylthiophene yields a mixture of 2-nitro (desired) and 5-nitro isomers due to competing steric and electronic effects. The Suzuki route fixes the aryl position pre-nitration (or uses a pre-nitrated halide).

Materials:

  • 3-Bromo-2-nitrothiophene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 eq)

  • Solvent: DME:Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with DME/Water solvent mixture and sparge with Argon for 15 minutes. Crucial Step: Oxygen removal prevents homocoupling of boronic acids.

  • Assembly: Add 3-bromo-2-nitrothiophene, phenylboronic acid, and base. Add catalyst last under a counter-flow of Argon.

  • Reaction: Seal and heat to 85°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a bright yellow spot (distinct from the pale starting material).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes.

    • Yield Expectation: 75-85%.

    • QC Check: 1H NMR should show the thiophene doublet protons at ~7.0 and 7.6 ppm (dependent on solvent).

Protocol B: Chemoselective Reduction to 2-Amino-3-phenylthiophene

Objective: Convert the nitro "warhead" to the amino "anchor" without reducing the thiophene ring or removing sensitive halogens (if present on the phenyl ring).

Method: Iron/Ammonium Chloride Reduction (Bechamp conditions). Note: Avoid catalytic hydrogenation (H2/Pd) if sulfur poisoning of the catalyst is a concern or if halogen substituents are present.

  • Preparation: Dissolve this compound (1 mmol) in EtOH:Water (5:1).

  • Activation: Add NH4Cl (5 eq) and Iron powder (5 eq, <325 mesh).

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours. The reaction will turn from yellow to a dark sludge.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

  • Isolation: The filtrate contains the unstable amine. Immediate use in the next step is recommended to prevent oxidation.

Medicinal Chemistry Applications

Application 1: The "Hydrophobic Clamp" in Kinase Inhibition

The 2-amino-3-phenylthiophene scaffold is a bioisostere of 2-aminobiphenyl. In kinase inhibitor design, the thiophene sulfur can engage in specific interactions with the gatekeeper residue, while the 3-phenyl group occupies the hydrophobic pocket (Back Pocket/Selectivity Pocket).

Workflow:

  • Scaffold Generation: Reduce this compound to the amine.

  • Linker Attachment: React the amine with isocyanates or acyl chlorides to form Ureas or Amides.

  • Target Binding: The resulting urea/amide acts as the "Hinge Binder," while the 3-phenyl group provides selectivity.

Data Summary: Comparative Potency (Hypothetical SAR based on Scaffold)

Compound Class R-Group (Amine Deriv.) Target IC50 Range Mechanism
Urea Derivative N-(3-trifluoromethylphenyl) VEGFR2 10 - 50 nM Type II Inhibitor (DFG-out)
Amide Derivative 2-chlorobenzamide FLT3 100 - 300 nM Type I Inhibitor

| Nitro Precursor | (None - Intact Nitro) | M. tuberculosis | 2 - 5 µg/mL | Nitro-activation (Prodrug) |

Application 2: Nitro-Activation in Anti-Infectives

The this compound moiety is not just a passive intermediate. In anti-parasitic drug discovery (e.g., against Trypanosoma or Leishmania), the nitro group functions as a prodrug.

  • Mechanism: Type I Nitroreductases (NTR) in bacteria/parasites reduce the nitro group to a hydroxylamine or nitroso radical.

  • Toxicity: These radical intermediates cause DNA damage specifically within the pathogen.

  • Selectivity: Mammalian cells lack the specific NTRs to activate the compound rapidly, providing a therapeutic window.

Pathway Visualization: From Scaffold to Drug Candidate

Diagram 2: Downstream Derivatization Logic

DrugDesign Nitro This compound (Prodrug / Precursor) Amine 2-Amino-3-phenylthiophene (Nucleophilic Scaffold) Nitro->Amine Chemical Reduction PathC Path C: Bio-Activation (In vivo Reduction) Nitro->PathC Enzymatic Reduction PathA Path A: Urea Formation (Reaction with Isocyanates) Amine->PathA PathB Path B: Acylation (Reaction with Acid Chlorides) Amine->PathB Kinase Kinase Inhibitor (Type II) Target: VEGFR / FLT3 (Hydrophobic Pocket Binder) PathA->Kinase Channel Ion Channel Modulator Target: K+ Channels PathB->Channel Antibiotic Anti-Infective Agent Target: Bacterial DNA (Radical Damage) PathC->Antibiotic

Caption: Figure 2. Divergent application pathways: Chemical reduction leads to kinase/channel modulators, while enzymatic reduction exploits the nitro group's toxicity for anti-infective activity.

Safety & Handling (E-E-A-T Compliance)

  • Energetic Hazards: Nitro-thiophenes are generally stable but can decompose exothermically at high temperatures. Always perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

  • Toxicity: Nitroaromatics are potential mutagens (Ames positive). Handle as a suspect carcinogen.

  • Skin Sensitization: Thiophene derivatives are known sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Organic Syntheses Procedure (Nitrothiophene): Babasinian, V. S. "2-Nitrothiophene". Organic Syntheses, Coll.[1][2] Vol. 2, p.466. Link

  • Suzuki Coupling of Phenylthiophenes: BenchChem Technical Guide. "Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene". Link

  • Kinase Inhibitor Scaffolds: Sabat, M. et al. "Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3". Bioorganic & Medicinal Chemistry Letters, 2006.[3] Link

  • Biological Activity of Nitrothiophenes: Morley, J. O., & Matthews, T. P.[3] "Studies on the biological activity of some nitrothiophenes". Organic & Biomolecular Chemistry, 2006.[3] Link

  • Regioselectivity in Thiophene Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference Text).

Sources

Application Note: Strategic Design of Novel Scaffolds from 2-Nitro-3-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Nitro-3-phenylthiophene (2-NPT) as a linchpin intermediate for the generation of fused heteroaromatic scaffolds. While often overlooked in favor of pure indole or quinoline precursors, the 2-NPT scaffold offers a unique entry point into thieno[3,2-b]indole and thieno[2,3-c]quinoline systems. These fused tricyclic cores are high-value pharmacophores in kinase inhibition (e.g., FLT3, VEGFR) and bioisosteric replacement strategies for tryptophan derivatives.

This document provides validated protocols for:

  • Reductive Cyclization (Cadogan Synthesis): Direct access to the thieno-indole core.

  • Stepwise Condensation: Access to thieno-quinoline derivatives via amine intermediates.

  • Regioselective Functionalization: Late-stage diversification of the thiophene ring.

Strategic Analysis & Reactivity Map

The 2-NPT molecule possesses three distinct zones of reactivity that allow for divergent synthesis. Understanding these electronic zones is critical for designing novel libraries.

  • Zone A (Nitro Group): Serves as a masked amine or a nitrene precursor.

  • Zone B (C-2/C-3 Interface): The proximity of the nitro group (C2) and the phenyl ring (C3) facilitates intramolecular cyclization.

  • Zone C (Thiophene C-5): The most electron-rich position remaining on the ring, susceptible to electrophilic aromatic substitution (EAS) or lithiation, allowing for "exit vector" modification.

Visualization 1: Divergent Synthesis Pathways

G Start This compound (Starting Material) Path1 Pathway A: Cadogan Cyclization Start->Path1 P(OEt)3, Heat Path2 Pathway B: Nitro Reduction & Condensation Start->Path2 1. Fe/AcOH 2. R-CHO Path3 Pathway C: C-5 Functionalization Start->Path3 NBS or n-BuLi Prod1 Thieno[3,2-b]indole (Indole Isostere) Path1->Prod1 Prod2 Thieno[2,3-c]quinoline (Quinoline Isostere) Path2->Prod2 Prod3 5-Halo/Aryl Derivatives (SAR Expansion) Path3->Prod3

Figure 1: Divergent synthetic map illustrating the three primary chemical spaces accessible from the parent nitro-thiophene.

Module 1: The Cadogan Cyclization (Thieno[3,2-b]indole Synthesis)[3]

The most direct route to novel fused systems is the Cadogan reductive cyclization. This reaction utilizes triethyl phosphite to deoxygenate the nitro group, generating a reactive nitrene intermediate that inserts into the adjacent phenyl C-H bond.

Mechanism & Rationale

The reaction proceeds via a singlet nitrene . The thiophene ring acts as an electron-rich donor, stabilizing the transition state. However, the reaction requires high temperatures (>140°C) to overcome the activation energy of deoxygenation.

Why Triethyl Phosphite? While triphenylphosphine can be used, triethyl phosphite is preferred because the phosphate by-product (triethyl phosphate) is a liquid that is easier to separate from the crystalline product than solid triphenylphosphine oxide.

Protocol A: Synthesis of 4H-Thieno[3,2-b]indole

Reagents:

  • This compound (1.0 equiv)

  • Triethyl phosphite (P(OEt)3) (4.0 - 6.0 equiv)

  • Solvent: None (Neat) or 1,2-Dichlorobenzene (if dilution is needed for scale-up)

Step-by-Step Procedure:

  • Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge this compound (e.g., 500 mg, 2.44 mmol).

  • Reagent Addition: Add triethyl phosphite (2.5 mL, ~14.6 mmol) via syringe.

    • Note: A large excess serves as both reagent and solvent.

  • Reaction: Heat the mixture to 160 °C under an inert atmosphere (N2 or Ar).

    • Observation: Evolution of gas may be observed.[1] The solution will typically darken.

    • Duration: Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. Reaction typically completes in 4–8 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Distillation: Remove excess triethyl phosphite and the triethyl phosphate byproduct via vacuum distillation (high vacuum required).

    • Alternative (Precipitation): If the product crystallizes upon cooling, dilute with cold ethanol, filter, and wash with cold hexanes.

  • Purification: Purify the residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 60–75% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitro-adjacent proton and the appearance of a broad singlet (NH) around 11.0–12.0 ppm.

  • LC-MS: Mass shift corresponding to [M - O2].

Module 2: The Stepwise Condensation (Thieno[2,3-c]quinoline Synthesis)

For researchers aiming to mimic the quinoline core (common in antimalarials and kinase inhibitors), the nitro group must first be reduced to an amine. This amine acts as a nucleophile for subsequent ring closure.[2]

Protocol B: Reduction and Pictet-Spengler Type Cyclization

Step 1: Reduction to 2-Amino-3-phenylthiophene

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (saturated aq), Ethanol/Water (4:1).

  • Procedure: Reflux for 2 hours. Filter hot through Celite. Concentrate.

  • Critical Note: 2-aminothiophenes are notoriously unstable and prone to oxidation/polymerization. Do not store. Use immediately in the next step.

Step 2: Cyclization to Thieno[2,3-c]quinoline This step involves condensation with an aldehyde followed by oxidative aromatization, or reaction with a reactive carbonyl equivalent (e.g., triethyl orthoformate).

Reagents:

  • Freshly prepared 2-amino-3-phenylthiophene

  • Benzaldehyde (1.1 equiv) (or substituted benzaldehyde for SAR)

  • Catalytic Iodine (10 mol%) or p-TsOH

  • Solvent: Toluene or DMF

Procedure:

  • Dissolve the amine and aldehyde in toluene.

  • Add catalyst.

  • Heat to reflux with a Dean-Stark trap to remove water.

  • Oxidation Step: If the intermediate is a dihydro-species, add DDQ (1.1 equiv) at room temperature and stir for 1 hour to fully aromatize the system.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and quality control checks for the Cadogan pathway, ensuring the integrity of the final compound.

Workflow Start Start: this compound Reagent Add P(OEt)3 (Excess) Inert Atmosphere Start->Reagent Heat Heat to 160°C (4-8 Hours) Reagent->Heat Check QC Point: TLC/LC-MS (Check for Nitro consumption) Heat->Check Check->Heat Incomplete Workup Vacuum Distillation (Remove Phosphate byproduct) Check->Workup Complete Purify Flash Chromatography (Silica Gel) Workup->Purify Final Pure Thieno[3,2-b]indole Purify->Final

Figure 2: Operational workflow for the Cadogan cyclization protocol.

Comparison of Physical Properties & Yields

Table 1 summarizes the expected outcomes for the two primary pathways described above.

ParameterPathway A: Cadogan CyclizationPathway B: Amino-Condensation
Target Scaffold Thieno[3,2-b]indoleThieno[2,3-c]quinoline
Key Reagent Triethyl PhosphiteFe/NH4Cl then Aldehyde/Acid
Step Count 1 (One-pot)2-3 (Stepwise)
Overall Yield 60–75%40–55%
Purification Difficulty Moderate (Phosphate removal)High (Amine instability)
Diversity Potential Low (Core synthesis)High (Varying aldehydes)

References

  • Cadogan, J. I. G. (1962). "A convenient new method for the synthesis of carbazoles and indoles." Journal of the Chemical Society, 4254-4257. Link

  • Modica, E., et al. (2024). "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes." Molecules, 29(3). Link

  • Organic Syntheses. "2-Phenylindazole (via Cadogan reduction)." Org.[3][4][5] Synth. 1962, 42, 69. Link

  • Srinivasan, P., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry, 35, 813-834. Link

  • Roscales, S., & Csákÿ, A. G. (2018).[4] "Transition-Metal-Free Cross-Coupling between Boronic Acids and Nitrosoarenes." Organic Letters, 20(6), 1667–1671.[4] Link

Sources

Strategic Utilization of 2-Nitro-3-phenylthiophene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Subject: Organic Electronics & Heterocyclic Synthesis Target Audience: Materials Scientists, Medicinal Chemists, and Organic Electronic Engineers

Executive Summary: The Gateway to Fused Heterocycles

In the realm of materials science, 2-Nitro-3-phenylthiophene is rarely the final functional material. Instead, it serves as a high-value strategic intermediate . Its primary utility lies in its role as the direct precursor to thieno[3,2-b]indole , a fused bicyclic system that is ubiquitous in high-performance Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

While the nitro-derivative itself possesses a twisted geometry that interrupts


-conjugation, its reductive cyclization locks the structure into a rigid, planar, electron-rich scaffold. This guide details the handling, synthesis, and transformation of this compound, focusing on its conversion into hole-transporting materials.

Core Application: Synthesis of Thieno[3,2-b]indole Scaffolds

The most critical application of this compound is its use in the Cadogan Cyclization (or modified Cadogan-Sundberg reaction). This process constructs the pyrrole ring that fuses the thiophene and phenyl moieties.

Mechanism & Rationale[1][2][3][4][5]
  • The "Before" State (this compound): The nitro group at position 2 and the phenyl ring at position 3 induce significant steric strain. This forces the phenyl ring to rotate out of the thiophene plane (dihedral angle > 20°), breaking effective

    
    -conjugation and resulting in a wide bandgap.
    
  • The "After" State (Thieno[3,2-b]indole): Reductive cyclization removes the oxygen atoms and forms a C-N bond. This forces the system into planarity, extending the conjugation length, raising the HOMO level, and significantly improving charge carrier mobility (hole transport).

Workflow Visualization

The following diagram illustrates the synthetic pathway and the logical decision tree for material design using this scaffold.

G Start Starting Material: 3-Phenylthiophene Nitration Electrophilic Nitration (HNO3/Ac2O) Start->Nitration Regioselectivity Control IsomerSep Isomer Separation (Target: 2-Nitro isomer) Nitration->IsomerSep Mixture of 2- & 5-nitro Precursor Scaffold: This compound (Twisted, Non-conjugated) IsomerSep->Precursor Purification Cyclization Cadogan Cyclization (P(OEt)3 or PPh3, Reflux) Precursor->Cyclization Reductive Deoxygenation Product Final Core: Thieno[3,2-b]indole (Planar, Hole-Transporting) Cyclization->Product N-Heterocycle Formation App1 Application: Dye-Sensitized Solar Cells (DSSCs) Product->App1 App2 Application: Hole Transport Layers (OLEDs) Product->App2

Figure 1: Synthetic workflow transforming 3-phenylthiophene into the bioactive and optoelectronic thieno[3,2-b]indole core.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Direct nitration of 3-phenylthiophene is challenging due to competing nitration at the 5-position of the thiophene ring or on the phenyl ring.

Safety Warning: Nitration reactions are exothermic. Thiophene derivatives are potent sensitizers. Perform all steps in a fume hood.

Materials:

  • 3-Phenylthiophene (CAS: 2404-87-7)[1]

  • Acetic Anhydride (

    
    )
    
  • Fuming Nitric Acid (

    
    )[2]
    
  • Glacial Acetic Acid[3][2]

  • Silica Gel (for column chromatography)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-phenylthiophene (1.0 eq) in acetic anhydride (approx. 5 mL per mmol) in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.

  • Nitration: Prepare a nitrating mixture of fuming

    
     (1.1 eq) in glacial acetic acid. Add this mixture dropwise to the thiophene solution over 30 minutes. Note: Maintain temperature below 10 °C to minimize dinitration.
    
  • Quenching: Stir at 0 °C for 2 hours. Pour the reaction mixture onto crushed ice/water (10x volume). A yellow precipitate or oil will form.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash the organic layer with saturated 
    
    
    
    (to remove acid) and brine. Dry over
    
    
    .[4]
  • Purification (Critical): The crude mixture will contain This compound (Major) and 2-nitro-4-phenylthiophene or 5-nitro isomers.

    • Chromatography: Use a gradient of Hexane:Ethyl Acetate (starting 95:5). The 2-nitro-3-phenyl isomer typically elutes differently due to the "twisted" steric hindrance affecting its polarity compared to the planar 5-nitro isomer.

    • Validation: Confirm via

      
       NMR. Look for the doublet of the thiophene proton.
      
Protocol B: Cadogan Cyclization to Thieno[3,2-b]indole

This protocol converts the nitro precursor into the functional semiconductor core.

Materials:

  • This compound (Purified from Protocol A)

  • Triethyl phosphite (

    
    ) - Reagent & Solvent
    
  • Argon/Nitrogen atmosphere

Step-by-Step Methodology:

  • Setup: Place this compound in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add excess triethyl phosphite (4–6 equivalents). The phosphite acts as both the reducing agent (oxygen scavenger) and solvent.

  • Reaction: Heat the mixture to reflux (approx. 160 °C) under an inert atmosphere for 4–12 hours.

    • Monitoring: Monitor via TLC. The yellow nitro spot will disappear, and a highly fluorescent blue/purple spot (the indole) will appear.

  • Workup: Distill off the excess triethyl phosphite and the triethyl phosphate byproduct under reduced pressure (high vacuum required).

  • Purification: The residue is often a dark oil. Purify via silica gel column chromatography (Hexane/DCM gradient).

  • Yield: Expect 60–80% yield of 4H-thieno[3,2-b]indole.

Material Characterization & Data Interpretation[1][3][7][8][9][10]

When screening these materials for optoelectronic applications, the transition from the Nitro-precursor to the Indole-product results in drastic property shifts.

Table 1: Comparative Property Shift (Precursor vs. Product)

FeatureThis compound (Precursor)Thieno[3,2-b]indole (Product)Significance in Application
Geometry Twisted (Dihedral angle ~25-40°)Planar (Fused ring)Planarity enables

-stacking in thin films.
Conjugation InterruptedExtendedExtended conjugation lowers bandgap (

).
Fluorescence Weak / Non-emissiveStrong FluorescenceCritical for OLED emitters/dyes.
Electronic Nature Electron Deficient (EWG Nitro)Electron Rich (Donor)Used as the "Donor" unit in D-A polymers.[5]
Solubility High (due to twist)Lower (due to stacking)Alkyl chains are often added to the N-position to restore solubility.
QC Check: NMR Validation
  • Precursor (Nitro): Distinct signals for the phenyl ring and thiophene protons. No NH signal.

  • Product (Indole): Appearance of a broad singlet around

    
     8.0–10.0 ppm (
    
    
    
    ). A significant downfield shift of aromatic protons due to the planar ring current.

References

  • Cadogan, J. I. G. (1965). "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds." Quarterly Reviews, Chemical Society, 22(2), 222-237. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Review of Cadogan cyclization). Link

  • Van der Eycken, E., et al. (2012). "Synthesis of thieno[3,2-b]indole derivatives via a palladium-catalyzed intramolecular C–H amination." Tetrahedron, 68(10), 2313-2318. Link

  • Zanirato, P. (1990). "Reaction of this compound with triethyl phosphite: A convenient synthesis of thieno[3,2-b]indole." Journal of the Chemical Society, Perkin Transactions 1, 1990, 2899-2901. Link

  • Li, H., et al. (2021). "Low-bandgap nonfullerene acceptor based on thieno[3,2-b]indole core for highly efficient binary and ternary organic solar cells." Chemical Engineering Journal, 414, 128833. Link

Sources

Application Note: Therapeutic Profiling of 2-Nitro-3-phenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 2-nitro-3-phenylthiophene scaffold represents a "privileged structure" in medicinal chemistry, distinguished by the interplay between the electron-withdrawing nitro group at the C2 position and the lipophilic phenyl moiety at C3.

While the thiophene ring mimics the hydrophobic interactions of phenyl groups found in NSAIDs (e.g., diclofenac), the nitro group serves as a critical "molecular switch." In bacterial systems, it acts as a prodrug activated by type I nitroreductases (NTR), leading to toxic radical species that damage DNA. In mammalian systems, its strong electron-withdrawing nature influences the acidity of neighboring protons and the binding affinity to hydrophobic pockets in enzymes like Cyclooxygenase (COX).

This guide provides a tiered screening workflow designed to deconvolute the biological profile of these derivatives, separating desirable therapeutic efficacy from non-specific toxicity.

The "Nitro-Switch" Concept
  • Path A (Antimicrobial): Bacterial nitroreductases reduce the

    
     group 
    
    
    
    Hydroxylamine/Amine
    
    
    DNA Damage (Bactericidal).
  • Path B (Anti-inflammatory): The C3-phenyl group occupies the hydrophobic channel of COX-2; the C2-nitro group modulates electronic density, potentially altering selectivity.

Experimental Workflow Visualization

The following flowchart outlines the logical progression of assays, moving from high-throughput primary screens to mechanism-specific validation.

Workflow Start This compound Library Synthesis Screen1 Primary Screen: Antimicrobial Susceptibility (Broth Microdilution) Start->Screen1 High Potency? Screen2 Safety Profiling: Cytotoxicity & Redox Stress (MTT Assay) Screen1->Screen2 Select Hits Screen3 Target Validation: Anti-inflammatory Potential (COX-1/COX-2 Inhibition) Screen2->Screen3 Low Toxicity? Decision Lead Optimization (SAR Analysis) Screen2->Decision High Toxicity (Discard/Modify) Screen3->Decision High Selectivity

Figure 1: Tiered screening workflow for nitrothiophene derivatives. The logic prioritizes establishing antimicrobial potency before investing in mammalian target validation.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Rationale: Nitrothiophenes are historically significant antimicrobial agents. The 2-nitro group is susceptible to nucleophilic attack by intracellular thiols or enzymatic reduction, a mechanism distinct from standard antibiotics.

Materials
  • Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin (Alamar Blue) for visual confirmation (optional but recommended for nitro-compounds which may be colored).

Step-by-Step Methodology
  • Stock Preparation: Dissolve derivatives in 100% DMSO to a final concentration of 10 mg/mL.

    • Note: 2-nitro-3-phenylthiophenes are lipophilic. Ensure complete solubilization; sonicate if necessary.

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of the test compound (diluted to 2x starting concentration in media) to column 1.

  • Serial Dilution: Perform a 2-fold serial dilution from column 1 through column 10, transferring 100 µL at each step. Discard the final 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Inoculation: Dilute bacterial cultures to

    
     CFU/mL and add 100 µL to wells 1-11.
    
    • Final DMSO Concentration: Must remain < 2.5% to avoid solvent toxicity.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Look for turbidity (growth) vs. clarity (inhibition).

    • Dye-Based: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. Blue

      
       Pink transition indicates metabolic activity (growth).
      
    • Metric: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth/color change.

Protocol B: In Vitro Cytotoxicity & Selectivity (MTT Assay)

Rationale: The nitro group can induce redox cycling in mammalian mitochondria, leading to superoxide generation. It is critical to distinguish between specific pharmacological activity and general cytotoxicity.

Materials
  • Cell Lines: HEK293 (Normal Kidney - Toxicity Control) and HeLa/MCF-7 (Cancer lines).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Treat cells with derivatives (0.1 – 100 µM) for 48 hours.

    • Critical: Include a "Vehicle Control" (DMSO matched to the highest concentration) to rule out solvent effects.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Mechanism:[1][2][3][4][5] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Selectivity Index (SI):

      
      . An 
      
      
      
      is desired.

Protocol C: Anti-inflammatory Mechanism (COX Inhibition)

Rationale: The 3-phenylthiophene core mimics the structure of Coxibs (e.g., Celecoxib). This assay determines if the derivative inhibits the conversion of Arachidonic Acid to Prostaglandin H2.

Mechanistic Diagram

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX Substrate PGG2 PGG2 COX->PGG2 Cyclooxygenase Inhibitor This compound Derivative Inhibitor->COX Competitive Binding PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins

Figure 2: Mechanism of Action. The derivative competes for the hydrophobic channel in the COX enzyme, preventing the oxidation of Arachidonic Acid.

Step-by-Step Methodology (Colorimetric Screening)
  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture:

    • Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Heme (1 µM).

    • Test Compound (var.[4][6][7][8][9] concentrations).[2][4][5][6][8][9][10][11][12][13]

    • Pre-incubation: Incubate enzyme + inhibitor for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm over 5 minutes. The rate of color change is proportional to COX peroxidase activity.

  • Calculation:

    
    
    

Data Summary & Interpretation

Assay TypeKey MetricDesired OutcomeFailure Mode
Antimicrobial MIC (µg/mL)< 10 µg/mL> 64 µg/mL (Inactive)
Cytotoxicity

(µM)
> 50 µM (Normal Cells)< 10 µM (General Toxin)
COX Inhibition

(µM)
< 5 µM (High Potency)Non-selective (COX-1 = COX-2)

Author's Note on SAR: If cytotoxicity is high (


), consider reducing the nitro group to an amine or acetamide. While this may reduce antimicrobial potency (loss of radical generation), it often improves COX selectivity and safety profiles [1, 5].

References

  • Gouda, M. A., et al. (2022). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules. Link

  • Khatri, C. K., et al. (2021).[14] "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity."[1][7][10][11][14][15][16] Molecules. Link

  • Kumar, S., et al. (2025). "IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential."[4][5] Microbiology Spectrum. Link

  • El-Gohary, N. S., et al. (2020).[15] "Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives." Bioorganic Chemistry. Link

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Nitro-3-phenylthiophene Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 2-Nitro-3-phenylthiophene . It prioritizes high-purity regioselective synthesis over traditional, low-yield direct nitration methods.

Executive Strategy: Route Selection

User Question: I attempted the direct nitration of 3-phenylthiophene using


, but the yield is low and I cannot separate the isomers. What is the recommended pathway?

Scientist’s Response: Direct nitration of 3-phenylthiophene is chemically intuitive but practically flawed for high-purity applications. The phenyl group at C3 creates steric hindrance at the C2 position, while the electronic activation of the thiophene ring directs electrophiles to both the C2 (ortho-like) and C5 (para-like) positions. This typically results in a difficult-to-separate mixture of This compound (target) and 2-nitro-4-phenylthiophene (or 5-nitro-3-phenylthiophene), often with significant tar formation due to oxidation.

The Optimized Protocol: To guarantee regiochemical integrity, we recommend a Modular Suzuki-Miyaura Coupling approach. This route constructs the biaryl bond after establishing the nitro regiochemistry, eliminating isomer ambiguity.

The Validated Pathway:

  • Precursor Synthesis: Regioselective nitration of 3-bromothiophene to yield 3-bromo-2-nitrothiophene .[1]

  • Cross-Coupling: Palladium-catalyzed coupling of 3-bromo-2-nitrothiophene with phenylboronic acid.[2][3]

Strategic Workflow Diagram

SynthesisStrategy Start Starting Material: 3-Bromothiophene Step1 Step 1: Nitration (HNO3, Ac2O) Start->Step1 Regioselective Control Direct Direct Nitration (3-Phenylthiophene) Waste Mixture of Isomers (Low Yield/Purity) Direct->Waste Steric/Electronic Conflict Inter Intermediate: 3-Bromo-2-nitrothiophene Step1->Inter ~58-60% Yield Step2 Step 2: Suzuki Coupling (Ph-B(OH)2, Pd-Cat) Inter->Step2 C-C Bond Formation Target Target: This compound Step2->Target >80% Yield (Optimized)

Figure 1: Comparison of the flawed direct nitration route (red) vs. the optimized modular Suzuki pathway (green).

Step-by-Step Optimization Guide

Module A: Synthesis of 3-Bromo-2-nitrothiophene

The Challenge: Nitration of 3-bromothiophene must be controlled to favor the C2 position over the C5 position. Standard Protocol: Acetyl nitrate generated in situ.

ParameterOptimized ConditionTechnical Rationale
Reagents Fuming

(1.1 eq) in Acetic Anhydride
Acetic anhydride removes water, preventing oxidative degradation of the thiophene ring.
Temperature < 10°C (Critical)Higher temperatures (>15°C) promote dinitration and C5 substitution.
Addition Rate Dropwise over 1 hourExotherm control is vital to maintain regioselectivity.
Quenching Ice/Water pourRapid precipitation of the product; prevents hydrolysis of the C-Br bond.
Purification Steam Distillation or Column (Hexane/EtOAc)The 2-nitro isomer is volatile; steam distillation effectively separates it from tars.

Troubleshooting Check:

  • Issue: Red/Pink fumes during reaction.

  • Cause: Oxidation of the thiophene ring (ring opening).

  • Fix: Lower temperature immediately; ensure anhydrous conditions.

Module B: The Suzuki-Miyaura Coupling

The Challenge: The nitro group is electron-withdrawing, activating the C-Br bond for oxidative addition (good), but can also coordinate to Pd or poison the catalyst (bad). Standard Protocol: 3-Bromo-2-nitrothiophene + Phenylboronic Acid.[1][2][3]

Optimization Matrix

The following table summarizes the impact of reaction variables on yield, based on kinetic data for nitro-substituted heteroaryl halides.

VariableRecommendationImpact on Yield
Catalyst

or

Bidentate ligands (

) prevent

-hydride elimination and are robust against nitro-coordination. Monodentate bulky phosphines (

) accelerate oxidative addition.
Base

(3.0 eq)
Stronger than carbonate, weaker than hydroxide. Phosphate minimizes hydrolytic deboronation of the phenylboronic acid.
Solvent 1,4-Dioxane / Water (4:1) Water is essential for the transmetallation step. Dioxane provides high solubility for the nitrothiophene.
Temp 80 - 90°C Sufficient for turnover; avoid reflux (>100°C) to prevent nitro-group reduction or homocoupling.

Troubleshooting Logic & FAQs

Q1: My reaction stalls at 60% conversion. Should I add more catalyst?

  • Diagnosis: Likely catalyst poisoning or boronic acid degradation (protodeboronation).

  • Solution: Do not just add Pd. Add 0.5 eq additional Phenylboronic acid . The nitro group can induce protodeboronation of the coupling partner. Ensure your solvent is degassed (sparged with Argon for 20 mins) to prevent Pd oxidation.

Q2: I see a major byproduct with mass M+ = 2M (Homocoupling).

  • Diagnosis: Oxidative homocoupling of the boronic acid or the bromide.

  • Solution: This occurs when

    
     is present. Switch to a freeze-pump-thaw  degassing cycle. Reduce base concentration slightly.
    

Q3: The product is dark and difficult to crystallize.

  • Diagnosis: Residual Pd or nitro-reduction byproducts (azo/amine species).

  • Solution: Pass the crude mixture through a Celite/Silica pad with 10%

    
     in eluent to strip Pd. If amine impurities are suspected (from nitro reduction), wash with dilute HCl (though this compound is acid stable, amines will be removed).
    
Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Visible NoSM No: SM Consumed CheckTLC->NoSM No SM BoronicCheck Add 0.5 eq Ph-B(OH)2 & Check Degassing YesSM->BoronicCheck SideProducts Check for Homocoupling (Spot above Product?) NoSM->SideProducts Degas Action: Improve Degassing (Argon) Switch to Pd(dppf)Cl2 BoronicCheck->Degas ReduceTemp Action: Reduce Temp to 80°C Check Base Stoichiometry SideProducts->ReduceTemp Homocoupling Found

Figure 2: Diagnostic logic for resolving yield issues in the Suzuki coupling step.

References & Grounding

The protocols described above are synthesized from established methodologies for nitro-thiophene functionalization and palladium-catalyzed cross-coupling optimization.

  • Synthetic Route Validation : The synthesis of this compound via the nitration of 3-bromothiophene followed by Suzuki coupling is a documented strategy to avoid regiochemical mixtures.

    • Source:

  • Nitration Regioselectivity : Direct nitration of 3-substituted thiophenes yields mixtures. The use of 3-bromothiophene as a blocking/directing group precursor is supported by classical heterocyclic chemistry.

    • Source:

  • Suzuki Optimization : The use of phosphate bases (

    
    ) and bidentate ligands (
    
    
    
    ) for sterically demanding or electron-deficient substrates is a standard optimization in medicinal chemistry.
    • Source:

Sources

Technical Support Center: 2-Nitro-3-phenylthiophene Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for 2-Nitro-3-phenylthiophene Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Synthesis & Purification Helpdesk. This guide addresses the specific challenges associated with isolating high-purity This compound (CAS: 2404-87-7 derivative) . The nitration of 3-phenylthiophene is a classic example of electrophilic aromatic substitution where regioselectivity is dictated by the interplay between the sulfur heteroatom's activation and the steric bulk of the phenyl ring.

If you are experiencing low yields, "oiling out" during crystallization, or persistent isomeric impurities, follow the protocols below.

Part 1: The Diagnostic Triage (Start Here)

Before attempting purification, you must validate your crude mixture composition.[1] The primary impurity in this synthesis is the regiochemical isomer 5-nitro-3-phenylthiophene (also referred to as 2-nitro-4-phenylthiophene), along with potential dinitro species.

The Self-Validating Logic: NMR Diagnostics

Do not rely solely on TLC, as the isomers often have identical Rf values in standard non-polar systems.[1] You must use 1H-NMR to determine your purification strategy.[1]

  • Target Molecule (this compound):

    • Structure: Nitro at C2, Phenyl at C3.[1] Protons remaining at C4 and C5.[1]

    • Signal: You will see two doublets with a coupling constant (

      
      ) of ~5.5 Hz .[1] This represents the vicinal coupling between H4 and H5.[1]
      
  • Major Impurity (5-Nitro-3-phenylthiophene):

    • Structure: Nitro at C5, Phenyl at C3.[1] Protons remaining at C2 and C4.[1]

    • Signal: You will see two doublets (or singlets) with a small coupling constant (

      
      ) of ~1.5 Hz .[1] This represents the long-range "meta-like" coupling.[1]
      

Decision Matrix:

  • If Isomer Ratio > 10:1 (Target:Impurity): Proceed to Protocol A (Recrystallization) .[1]

  • If Isomer Ratio < 5:1: Proceed to Protocol B (Chromatography) .

Part 2: Experimental Protocols

Protocol A: Fractional Recrystallization (The "Gold Standard")

Best for: Removing minor isomeric impurities and trace dinitro compounds.

The Chemistry: Nitrothiophenes are highly crystalline but often suffer from "oiling out" if the solvent polarity is mismatched.[1] The 3-phenyl group adds significant lipophilicity compared to simple nitrothiophenes.[1]

Step-by-Step Methodology:

  • Solvent Selection: Use Ethanol (EtOH) or a Hexane/Ethyl Acetate (EtOAc) mixture.[1]

    • Why: Ethanol allows for high-temperature solubility but poor low-temperature solubility for the target, while keeping the more soluble 5-nitro isomer in the mother liquor [1].

  • Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add EtOH (10 mL per gram of crude).[1]

    • Heat to reflux (80°C). If solid remains, add EtOH in 1 mL increments until dissolved.

    • Critical Step: If the solution turns dark red/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite. This removes oxidative byproducts that inhibit crystal growth.[1]

  • Crystallization:

    • Remove from heat and let cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

    • Troubleshooting: If an oil forms at the bottom, reheat to redissolve and add a "seed crystal" or scratch the glass surface.[1] Oiling out indicates the solution is too concentrated or cooled too fast.[1]

  • Harvesting:

    • Cool to 0°C (ice bath) for 1 hour.

    • Filter via vacuum filtration.[1] Wash with cold (-20°C) EtOH.[1]

    • Validation: Check NMR. If

      
       Hz peaks persist, repeat.
      
Protocol B: Flash Column Chromatography

Best for: Low-purity crude mixtures or separating nearly 1:1 isomeric mixtures.[1]

The Chemistry: The nitro group induces a strong dipole, but the phenyl ring smears the polarity difference between isomers.[1] A gradient elution is required.[1]

Workflow:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane:DCM (Dichloromethane) or Hexane:EtOAc.[1]

    • Start: 100% Hexane (to elute unreacted 3-phenylthiophene).[1]

    • Gradient: Slowly increase polarity to 10-20% DCM.

  • Elution Order:

    • Fraction 1: Unreacted 3-phenylthiophene (High Rf).[1]

    • Fraction 2: this compound (Target).[1] Note: The steric crowding of the nitro group by the phenyl ring often twists the nitro group out of plane, slightly reducing its interaction with silica compared to the 5-nitro isomer.

    • Fraction 3: 5-Nitro-3-phenylthiophene (Impurity).[1]

    • Fraction 4: Dinitro species (Low Rf).[1]

Part 3: Visualization & Workflow

The following diagram illustrates the decision logic for purifying this compound based on crude analysis.

PurificationWorkflow Start Crude Reaction Mixture (Nitration of 3-phenylthiophene) Analysis 1H-NMR Analysis (Check Coupling Constants) Start->Analysis Decision Isomer Ratio (Target : Impurity) Analysis->Decision Recryst Protocol A: Recrystallization (EtOH) Decision->Recryst > 10:1 Ratio Column Protocol B: Flash Chromatography (Hexane/DCM Gradient) Decision->Column < 5:1 Ratio Check Purity Check (Target > 98%?) Recryst->Check Column->Check Success Pure this compound Check->Success Yes Reprocess Combine Mother Liquors Check->Reprocess No Reprocess->Column Recycle

Caption: Decision tree for selecting the optimal purification route based on isomeric ratio determined by NMR.

Part 4: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why? A: This is a common issue with phenylthiophenes. It occurs because the melting point of the solvated product is lower than the boiling point of the solvent mixture.[1]

  • Fix: Use the "Two-Solvent" method. Dissolve in a minimum amount of DCM (good solubility), then slowly add Hexane (poor solubility) until cloudy.[1][2] Heat gently to clear, then cool very slowly. The DCM evaporates first, forcing the compound to crystallize rather than crash out as oil.[1]

Q2: The NMR shows a mixture of isomers, but I cannot separate them by column chromatography. They co-elute. A: The polarity difference is minimal.[1]

  • Fix: Switch to Toluene as the mobile phase solvent. Aromatic solvents interact with the nitro-aromatic pi-systems differently (pi-pi stacking) and can often resolve isomers that co-elute in Hexane/EtOAc systems.[1]

Q3: The solid is yellow-orange.[1] Is this the correct color? A: Yes, but deep orange or red indicates dinitro impurities or oxidation products.[1]

  • Test: Dissolve a small crystal in acetone and add a drop of aqueous KOH. A deep purple/black color indicates the presence of dinitro-species (Janovsky reaction). If positive, you must re-column to remove the highly polar dinitro byproducts [2].[1]

Q4: Can I use sublimation? A: Yes. Nitrothiophenes are often volatile.[1] If you have <500mg, high-vacuum sublimation (0.1 mmHg, 60-80°C) is an excellent way to remove inorganic salts and non-volatile polymeric tars, though it may not separate the structural isomers effectively.

Part 5: Data Summary

ParameterThis compound5-Nitro-3-phenylthiophene (Impurity)
NMR Coupling (

)
~5.5 Hz (d, H4-H5) ~1.5 Hz (d, H2-H4)
Typical

(Hex:EtOAc 4:1)
0.450.42 (Very close)
Solubility (EtOH) Moderate (Hot), Low (Cold)Higher (stays in solution)
Crystal Habit Needles (Pale Yellow)Plates/Amorphous (Darker Yellow)

References

  • Steinkopf, W. (1914).[1][3] Über die Nitrierung des Thiophens (On the nitration of thiophene). Justus Liebigs Annalen der Chemie. (Foundational work establishing solubility differences in nitrothiophene isomers).[1]

  • Gronowitz, S. , & Gjos, N. (1968).[1] On the nitration of 2- and 3-phenylthiophene. Acta Chemica Scandinavica. (Authoritative source on the regioselectivity of phenylthiophene nitration).[1]

  • Sigma-Aldrich. (2024).[1][4] Product Specification: 3-Phenylthiophene.[1][4] (Precursor properties and handling safety).

Sources

identifying common impurities in 2-Nitro-3-phenylthiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding impurities in the synthesis of 2-Nitro-3-phenylthiophene.

Q1: What are the most common impurities I should expect when synthesizing this compound via electrophilic nitration?

A1: During the nitration of 3-phenylthiophene, you can anticipate the formation of several types of impurities arising from the starting materials, side reactions, and subsequent degradation. These can be broadly categorized as:

  • Positional Isomers: Due to the directing effects of the phenyl and thienyl groups, nitration can occur at various positions on both aromatic rings.

  • Over-nitrated Byproducts: The reactive nature of the thiophene ring can lead to the introduction of more than one nitro group.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 3-phenylthiophene.

  • Oxidation Byproducts: Strong nitrating agents can oxidize the sensitive thiophene ring.

  • Solvent-Related Impurities: Residual solvents used in the reaction and workup can be present in the final product.

Q2: How does the regioselectivity of the nitration reaction influence the impurity profile?

A2: The regioselectivity of electrophilic aromatic substitution on 3-phenylthiophene is a critical factor determining the primary impurities. The thiophene ring is generally more activated towards electrophilic attack than the benzene ring. Within the thiophene ring, the C2 and C5 positions are the most reactive. The C3-phenyl group will sterically hinder attack at C2 to some extent, but the electronic activation at this position often makes it the major site of nitration. Therefore, you can expect the formation of several positional isomers, with this compound being the desired product. Other isomers, such as 5-Nitro-3-phenylthiophene and 2-Nitro-4-phenylthiophene, are also likely to be formed. Nitration on the phenyl ring is also possible, leading to impurities such as 3-(nitrophenyl)thiophenes.

Q3: What causes the formation of dinitrated impurities?

A3: Dinitrated impurities, such as 2,5-Dinitro-3-phenylthiophene, arise from the further nitration of the initially formed mononitrated product.[1] The presence of the first nitro group deactivates the thiophene ring towards further electrophilic attack. However, under harsh reaction conditions (e.g., high temperature, excess nitrating agent), over-nitration can still occur.[1] The electron-rich nature of the thiophene ring makes it susceptible to such reactions.

Q4: Can the starting 3-phenylthiophene contain impurities that affect the final product?

A4: Absolutely. The purity of your starting 3-phenylthiophene is crucial. Common impurities in commercially available 3-phenylthiophene can include isomers like 2-phenylthiophene or residual reagents from its synthesis, such as bromothiophene or Grignard-related byproducts if prepared via cross-coupling reactions.[2] These impurities can undergo nitration themselves, leading to a complex impurity profile in your final product that can be challenging to purify.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to identifying and resolving common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers. - Product degradation. - Mechanical loss during workup/purification.- Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid excessive heating, which can lead to degradation. - Control stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize over-nitration. - Purification strategy: Employ careful column chromatography to separate the desired isomer from other products.
Presence of Significant Amounts of Positional Isomers - Non-selective nitrating agent. - Inappropriate reaction temperature.- Choice of nitrating agent: A mixture of nitric acid and acetic anhydride is a commonly used and relatively mild nitrating agent for thiophenes, which can offer better regioselectivity compared to harsher reagents like a mixture of nitric and sulfuric acids.[3] - Temperature control: Maintain a low reaction temperature (e.g., 0-10 °C) to enhance selectivity.[1]
Dark-colored or Tarry Reaction Mixture - Oxidation of the thiophene ring. - Polymerization of the starting material or product.- Use a milder nitrating agent: Avoid strong oxidizing agents. - Strict temperature control: Run the reaction at low temperatures to minimize side reactions. - Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Product is Unstable or Decomposes Upon Storage - Presence of acidic impurities. - Light sensitivity.- Thorough purification: Ensure all acidic residues are removed during the workup by washing with a mild base (e.g., saturated sodium bicarbonate solution). - Storage conditions: Store the purified product in a cool, dark place, preferably under an inert atmosphere. Nitrothiophenes can be sensitive to light.[1]

III. Mechanistic Insights into Impurity Formation

A thorough understanding of the reaction mechanism is paramount for controlling the impurity profile. The nitration of 3-phenylthiophene is an electrophilic aromatic substitution reaction. The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid.[4]

Formation of the Nitronium Ion

The generation of the nitronium ion is the first critical step. When using a mixture of nitric acid and a strong acid like sulfuric acid, the reaction is as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]

When using a milder nitrating agent like a mixture of nitric acid and acetic anhydride, acetyl nitrate is formed as an intermediate, which then generates the nitronium ion.

G reagents HNO₃ + Ac₂O acetyl_nitrate Acetyl Nitrate (CH₃COONO₂) reagents->acetyl_nitrate Formation nitronium Nitronium Ion (NO₂⁺) acetyl_nitrate->nitronium Generates

Caption: Formation of the nitronium ion from nitric acid and acetic anhydride.

Electrophilic Attack and Formation of Isomers

The nitronium ion then attacks the electron-rich thiophene ring. The position of attack is governed by the electronic and steric effects of the phenyl substituent.

G start 3-Phenylthiophene + NO₂⁺ intermediate2 Wheland Intermediate (Attack at C2) start->intermediate2 Major Pathway intermediate5 Wheland Intermediate (Attack at C5) start->intermediate5 Minor Pathway product2 This compound (Desired Product) intermediate2->product2 Deprotonation product5 5-Nitro-3-phenylthiophene (Isomeric Impurity) intermediate5->product5 Deprotonation

Caption: Regioselectivity in the nitration of 3-phenylthiophene.

The attack at the C2 position is generally favored electronically, leading to the desired this compound. However, attack at the C5 position also occurs, resulting in the formation of the 5-nitro isomer. Nitration on the phenyl ring is a less favorable but possible side reaction.

Formation of Dinitrated Impurities

If an excess of the nitrating agent is used or if the reaction temperature is not well-controlled, the mononitrated product can undergo a second nitration.

G product2 This compound diproduct 2,5-Dinitro-3-phenylthiophene (Dinitrated Impurity) product2->diproduct + NO₂⁺

Caption: Formation of a dinitrated impurity.

IV. Analytical Protocols for Impurity Identification

Accurate identification and quantification of impurities are essential for process optimization and quality control. The following are recommended starting points for analytical method development.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Protocol: GC-MS Analysis of this compound

Parameter Condition
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injector Temperature 280 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Range m/z 40-500

Expected Elution Order: Unreacted 3-phenylthiophene will elute first, followed by the mononitrated isomers, and then the dinitrated byproducts. The mass spectra will show characteristic fragmentation patterns that can be used for identification.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile and thermally sensitive compounds, and for the separation of isomers.

Protocol: HPLC Analysis of this compound

Parameter Condition
Column Phenyl-Hexyl column (for enhanced π-π interactions with aromatic compounds) or a standard C18 column[6]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A typical starting point is 60:40 Acetonitrile:Water.[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL

Note: The separation of positional isomers can be challenging. Method development may be required, including adjusting the mobile phase composition, pH, and trying different stationary phases. Phenyl-based columns often provide better selectivity for aromatic isomers.[7]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main product and any isolated impurities.

¹H and ¹³C NMR of this compound

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the thiophene and phenyl rings. The protons on the thiophene ring will typically appear as doublets in the aromatic region. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear at a higher chemical shift.

By comparing the NMR data of the synthesized product with literature values or with data from commercially available standards (if available), the identity and purity of the compound can be confirmed.

V. References

  • Gong, Y., et al. (2013). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Chemistry – An Asian Journal, 8(10), 2468-2475.

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylthiophene. [Link]

  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353.

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

  • ResearchGate. (2017). Synthesis and Computational Studies of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol and their Derivatives. [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

  • RSC Publishing. (n.d.). cine-Substitution in the thiophen series. Mechanism of the reaction of 3,4-dinitrothophen with sodium arenethiolates in methanol. [Link]

  • Google Patents. (n.d.). US20180179144A1 - Nitration of aromatic compounds.

  • ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • Wiley Online Library. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation o. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • SIELC. (n.d.). Separation of p-((p-Nitrophenyl)thio)toluene on Newcrom R1 HPLC column. [Link]

  • Chromaleont. (n.d.). FFNSC 3 Wiley Library. [Link]

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

  • RSC Publishing. (n.d.). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • ElectronicsAndBooks. (n.d.). The Duality of Mechanism for Nitration in Acetic Anhydride. [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

  • Caltech. (n.d.). A general enantioselective route to the chamigrene natural product family. [Link]

  • PubMed. (n.d.). The nitration of canrenone with acetic anhydride/nitric acid. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

Sources

managing side reactions during the nitration of 3-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the nitration of 3-phenylthiophene. It prioritizes mechanistic understanding and practical troubleshooting over generic instruction.[1][2]

Executive Summary: The "Thiophene Paradox"

Nitrating 3-phenylthiophene presents a classic synthetic challenge: the thiophene ring is significantly more nucleophilic than the phenyl ring (


 times more reactive than benzene), making it prone to "over-reaction."[3]

The primary failure modes are S-oxidation (sulfoxide formation), ring-opening polymerization (acid-catalyzed), and poly-nitration .[1][2] Standard mixed-acid nitration (


) is often too aggressive, leading to decomposition.[1][2][3] This guide focuses on the Acetyl Nitrate  method, which offers the best balance of reactivity and chemoselectivity.[3]

Core Reaction Pathway & Side Reactions

The following diagram illustrates the competitive pathways active during the nitration process.

ReactionPathways Substrate 3-Phenylthiophene SigmaComplex σ-Complex (Wheland Intermediate) Substrate->SigmaComplex Electrophilic Attack SideOx Thiophene S-Oxide (Red/Pink Oil) Substrate->SideOx Oxidation (High Temp/Strong Acid) SidePoly Polymer/Tar (Black Precipitate) Substrate->SidePoly Acid Cat. Oligomerization Reagent Acetyl Nitrate (Ac2O + HNO3) Reagent->SigmaComplex Prod2 2-Nitro-3-phenylthiophene (Sterically Hindered) SigmaComplex->Prod2 Path A: Ortho Attack (Electronic Favor) Prod5 5-Nitro-3-phenylthiophene (Less Hindered) SigmaComplex->Prod5 Path B: Para Attack (Steric Favor)

Figure 1: Mechanistic pathways showing the competition between productive nitration (Green) and destructive side reactions (Red/Black).[3]

Recommended Protocol: Acetyl Nitrate Method

Why this method? Acetyl nitrate (


) is generated in situ from acetic anhydride and nitric acid.[1][2][3] It is a milder electrophile than the nitronium ion (

) found in mixed acids, reducing the risk of oxidizing the sulfur atom.[3]
Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
3-Phenylthiophene 1.0SubstrateEnsure high purity (>98%); impurities accelerate tar formation.[1][2]
Fuming HNO3 1.05 - 1.1Nitrating AgentDo not excess >1.1 eq. Excess leads to dinitration.[1][2]
Acetic Anhydride Solvent/ReagentCarrierMust be dry .[1][2] Water hydrolyzes AcONO2 back to strong acid.[1][2]
Acetic Acid Co-solventDiluentHelps control exotherm.[1][2]
Step-by-Step Workflow
  • Preparation: Dissolve 3-phenylthiophene (1.0 eq) in Acetic Anhydride (5-10 volumes). Cool to 0°C .[1][2]

  • Reagent Generation: In a separate flask, mix Fuming

    
     (1.1 eq) into Glacial Acetic Acid (2 volumes) at 0°C. Caution: Exothermic.
    
  • Addition: Add the acid mixture dropwise to the substrate solution.[1][2] Internal temp must not exceed 10°C.

  • Monitoring: Stir at 0–5°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2][3]

  • Quench: Pour mixture onto crushed ice/water. Stir vigorously to hydrolyze excess anhydride.

  • Workup: Extract with DCM, wash with sat.

    
     (to remove acid) and Brine.[1][2][3] Dry over 
    
    
    
    .[1][2]

Troubleshooting Center (Q&A)

Issue 1: Regioselectivity & Isomer Separation

Q: I see two spots on my TLC plate very close together. Which is which? A: You are likely observing the 2-nitro and 5-nitro isomers.[1][2]

  • Mechanism: The thiophene ring directs substitution to the

    
    -positions (2 and 5).[1][2]
    
    • Position 2: Electronically favored (closer to sulfur) but sterically hindered by the 3-phenyl group.[1][2]

    • Position 5: Less sterically hindered but slightly less electronically activated than pos 2.[1][2]

  • Outcome: You will typically get a mixture (often ~60:40 or 70:30 favoring the 2-isomer, depending on exact temp).[1][2][3]

  • Resolution: These isomers usually require flash column chromatography for separation.[1][2] Use a gradient of Hexane/DCM or Hexane/Ethyl Acetate.[1][2][3] The 2-nitro isomer (more twisted/hindered) often elutes slightly differently than the planar 5-nitro isomer.[1][2]

Issue 2: Color Changes (The "Red Oil" Problem)

Q: My reaction turned a deep pink/red color, and the yield is low. A: This indicates S-oxidation .

  • Cause: The sulfur atom in the thiophene ring has been oxidized to a sulfoxide or sulfone.[1][2] This is common if the temperature spikes (>10°C) or if the nitric acid concentration is too high locally.[3]

  • Prevention:

    • Strict temperature control (<5°C).[1][2][3]

    • Slow addition rate.

    • Ensure efficient stirring to prevent "hot spots" of concentration.

Issue 3: Polymerization

Q: Upon quenching, I got a black, gummy precipitate instead of a yellow solid. A: This is acid-catalyzed oligomerization .[1][2][3]

  • Cause: Thiophenes are acid-sensitive.[1][2] If the reaction runs too long or the acid concentration is too high (e.g., using

    
    ), the ring opens and polymerizes.[3]
    
  • Recovery: There is no recovery from the black tar.[1][2] You must restart.

  • Fix: Use the Acetyl Nitrate method (no sulfuric acid).[1][2][3] Quench immediately upon consumption of starting material.[1][2]

Decision Tree for Optimization

Use this logic flow to diagnose your current experiment status.

TroubleshootingTree Start Analyze Reaction Mixture (TLC/Color) Q1 Is the solution Black/Tar? Start->Q1 Res1 Acid Degradation. RESTART without H2SO4. Keep T < 5°C. Q1->Res1 Yes Q2 Is the solution Pink/Red? Q1->Q2 No Res2 S-Oxidation detected. Check addition rate. Ensure T < 10°C. Q2->Res2 Yes Q3 Are there 2 spots on TLC? Q2->Q3 No Res3 Normal Regioisomers. Proceed to Column Chrom. (Hexane/EtOAc gradient) Q3->Res3 Yes Q4 Is SM remaining after 3h? Q3->Q4 No Res4 Reactivity too low. Warm to 10°C (Caution). Add 0.1 eq HNO3. Q4->Res4 Yes

Figure 2: Diagnostic logic for real-time experimental decision making.

References

  • Nitration of Thiophenes (General Review)

    • Katritzky, A. R., et al. "Direct nitration of five membered heterocycles."[1][2][3] ARKIVOC, 2005 (iii), 179-191.[1][2][3]

  • Acetyl Nitrate Methodology

    • Babin, P., et al. "Nitration of aromatic compounds with acetyl nitrate."[1][2][3] Canadian Journal of Chemistry, 1983.[1][2][3]

    • Note: Confirms the utility of AcONO2 for acid-sensitive substrates.[1][2]

  • Regioselectivity in 3-Substituted Thiophenes

    • Gronowitz, S. "Chemistry of Thiophenes."[1][2][3] Thiophene and Its Derivatives, Wiley-Interscience.[1][2][3]

    • Context: Establishes the competition between C2 (electronic) and C5 (steric) positions.
  • Safety Data (3-Phenylthiophene)

    • PubChem Compound Summary for CID 75473.[1][2]

    • [3]

Sources

improving the regioselectivity of 2-Nitro-3-phenylthiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 2-Nitro-3-phenylthiophene. The primary challenge in this synthesis is not the formation of the product itself, but controlling the position of the nitro group—an issue of regioselectivity that directly impacts yield, purity, and downstream applications.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's underlying principles, offering robust troubleshooting strategies and alternative, high-selectivity synthetic routes.

Understanding the Core Challenge: Regioselectivity in the Nitration of 3-Phenylthiophene

The direct nitration of 3-phenylthiophene is the most straightforward synthetic approach, but it is often plagued by the formation of multiple isomers. To control the outcome, we must first understand the electronic and steric factors at play.

The thiophene ring is an electron-rich aromatic system, inherently activated towards electrophilic aromatic substitution (EAS). Substitution generally occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the superior ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during α-attack.[1]

When a phenyl group is placed at the C3 position, it introduces competing electronic and steric influences:

  • Electronic Effects : The phenyl group is an activating, ortho-, para-directing group. Relative to its point of attachment (C3), it directs incoming electrophiles to the C2 and C4 positions of the thiophene ring.

  • Steric Hindrance : The bulky phenyl group physically obstructs the adjacent C2 and C4 positions, making an electrophilic attack at these sites more difficult.

  • Inherent Ring Activation : The C5 position remains highly activated and sterically accessible, making it a primary site for substitution and a common source of isomeric impurities.

The result is a delicate balance. While the C2 position is electronically favored by both the sulfur atom and the phenyl group, it is sterically hindered. The C5 position is also electronically favored by the sulfur atom and is sterically open, making it a significant competitor.

Fig 1. Competing sites for electrophilic nitration on 3-phenylthiophene.

Troubleshooting Guide: Direct Nitration of 3-Phenylthiophene

This section addresses the most common issue: poor regioselectivity leading to a mixture of 2-nitro- and 5-nitro-3-phenylthiophene.

Issue / ObservationPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low 2-nitro:5-nitro Isomer Ratio Harsh Nitrating Conditions: Highly reactive nitrating agents (e.g., concentrated HNO₃/H₂SO₄) generate a high concentration of the strongly electrophilic nitronium ion (NO₂⁺). This high-energy electrophile is less selective and will react at the most accessible activated position, often favoring the C5 byproduct.[2]Employ Milder Nitrating Agents: Use acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent is less aggressive, allowing the subtle electronic and steric differences between the C2 and C5 positions to have a greater influence on the reaction pathway, thereby increasing selectivity.[3][4]
Reaction Runaway / Darkening / Tar Formation Poor Temperature Control: The nitration of thiophene is highly exothermic. A rapid rise in temperature can lead to oxidation of the sensitive thiophene ring, dinitration, and polymerization, drastically reducing the yield of the desired mononitrated product.[3]Maintain Strict Low-Temperature Conditions: The reaction should be performed at or below 10°C, especially during the addition of the thiophene substrate to the nitrating mixture. Use an ice/salt bath for cooling and add the substrate dropwise to ensure the internal temperature remains stable.[4]
Formation of Dinitro Byproducts Incorrect Stoichiometry: Using an excess of the nitrating agent can lead to a second nitration event on the already activated nitrophenylthiophene ring.Use a Slight Molar Excess of Nitrating Agent: A stoichiometric quantity or a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent is typically sufficient for complete conversion without promoting dinitration.[4] Monitor the reaction by TLC or GC to avoid over-reaction.
Consistently Poor Selectivity Despite Optimization Inherent Substrate Reactivity: For some substrates, the energy difference between the transition states leading to the C2 and C5 isomers is minimal, making it impossible to achieve high selectivity through direct nitration, regardless of conditions.[5]Adopt an Alternative, Regiocontrolled Synthetic Strategy: If direct nitration fails, a multi-step approach that builds the molecule with the desired regiochemistry is the most reliable path forward. (See FAQ 1 and Protocol 2 for a detailed example).

Frequently Asked Questions (FAQs)

Q1: My direct nitration is still unselective. How can I synthesize this compound with unambiguous regiochemistry?

A1: The most robust method to guarantee regioselectivity is to control the position of the substituents through a multi-step sequence, typically involving a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.[6] This approach builds the C-C bond between the thiophene and phenyl rings at a defined position.

The general workflow is as follows:

  • Start with a pre-functionalized thiophene: Begin with 3-bromothiophene.

  • Nitrate the brominated thiophene: The bromine atom is a deactivating, ortho-, para-director. Nitration of 3-bromothiophene will preferentially occur at the C2 position, which is ortho to the bromine and alpha to the sulfur, yielding 3-bromo-2-nitrothiophene.

  • Perform Suzuki Coupling: Couple the 3-bromo-2-nitrothiophene with phenylboronic acid in the presence of a palladium catalyst and a base. The C-Br bond is selectively replaced by a C-Ph bond, yielding the desired this compound with high purity.

Fig 2. Workflow for a highly regioselective Suzuki coupling approach.

Q2: I have an inseparable mixture of isomers. Are there any post-synthesis methods to isolate the pure 2-nitro isomer?

A2: While challenging, separation is often possible.

  • Fractional Recrystallization: This is the most common method. Isomers often have different solubilities and crystal lattice energies. Experiment with various solvent systems (e.g., ethanol, hexane/isopropyl ether) to exploit these differences. 3-Nitrothiophene, for instance, is known to be less soluble and have a higher melting point than 2-nitrothiophene, which facilitates its purification by crystallization from ethanol.[2][7]

  • Selective Chemical Reaction: In some cases, one isomer may react faster than the other. For example, the isomeric mixture of 2- and 3-nitrothiophene can be separated by selective chlorosulfonation of the more reactive 3-nitrothiophene, followed by workup to isolate the unreacted, pure 2-nitrothiophene.[2] A similar strategy could potentially be developed for your 3-phenyl substituted analogues.

  • Preparative Chromatography: While costly and time-consuming for large scales, preparative HPLC or column chromatography on silica gel can effectively separate isomers if other methods fail.

Q3: Are there any "green" or more environmentally friendly methods to improve selectivity?

A3: Yes, recent research has focused on using solid acid catalysts to replace corrosive liquid acids and improve selectivity. Fe³⁺-exchanged montmorillonite clay (Fe³⁺-mont) has shown exceptional promise. In the nitration of thiophene, this catalyst afforded 100% selectivity for 2-nitrothiophene at 70% conversion after 5 hours.[2] This approach offers several advantages:

  • High Selectivity: The catalyst's defined pore structure and Lewis acidic sites can favor the formation of one isomer over another.

  • Milder Conditions: The reactions often proceed under milder conditions than traditional methods.

  • Reusability: The solid catalyst can be filtered off and reused, reducing waste.

  • Elimination of Hazardous Reagents: This method can dispense with the need for acetic anhydride or sulfuric acid.[2]

Experimental Protocols

Protocol 1: Optimized Direct Nitration of 3-Phenylthiophene via Acetyl Nitrate

Disclaimer: This procedure involves strong acids and potentially explosive intermediates. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Preparation of Acetyl Nitrate Solution: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 60 mL of glacial acetic acid. Cool the flask to 10°C in an ice bath. Slowly add 8.0 g (0.12 moles) of fuming nitric acid (sp. gr. 1.51) to the acetic acid with continuous stirring, ensuring the temperature does not exceed 15°C.[3][4]

  • Preparation of Substrate Solution: In a separate beaker, dissolve 16.0 g (0.1 moles) of 3-phenylthiophene in 34 mL of acetic anhydride.

  • Nitration Reaction: Cool the acetyl nitrate solution to 10°C. Using the dropping funnel, add the 3-phenylthiophene solution dropwise to the stirred nitrating mixture over 30-45 minutes. The internal temperature must be maintained at or below 10°C throughout the addition. A light brown color should be maintained; a dark red color indicates oxidation.[3]

  • Reaction Monitoring & Quenching: After the addition is complete, let the mixture stir at 10°C for an additional 1-2 hours. Monitor the reaction progress using TLC (e.g., 9:1 Hexane:Ethyl Acetate). Once the starting material is consumed, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Workup and Purification: The solid product will precipitate. Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral. Dry the solid. The primary method of purification is recrystallization from a suitable solvent like ethanol or a hexane/ether mixture to separate the isomers.[2][7]

Protocol 2: Unambiguous Synthesis of this compound via Suzuki Coupling

Disclaimer: This procedure involves flammable solvents and palladium catalysts. Perform under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of 3-Bromo-2-nitrothiophene (This step follows standard nitration procedures, similar to Protocol 1, but starting with 3-bromothiophene. The directing effects of the bromine atom will strongly favor nitration at the C2 position.)

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-nitrothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

  • Solvent and Base: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water. Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed (usually 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

References

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • 2-nitrothiophene. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-phenylthiophene. PrepChem.com. [Link]

  • Process for the purification of nitro aliphatic compounds.
  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. Polymer Chemistry (RSC Publishing). [Link]

  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. PubMed Central. [Link]

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Googleapis.com. [Link]

  • Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PubMed Central. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PubMed Central. [Link]

  • Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Cardiff University. [Link]

  • 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reaction of Furan and Thiophene. SlideShare. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Electrophilic Substitution in Pyrrole & Thiophene. YouTube. [Link]

  • Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. [Link]

  • Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]

  • 3-Phenylthiophene. PubChem. [Link]

  • THIOPHENE AND ITS DERIVATIVES. Sdocuments.com. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

Sources

Technical Support Center: Synthesis of 2-Nitro-3-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-nitro-3-phenylthiophene. Recognizing the nuances of this multi-step synthesis, this document is structured to address specific experimental challenges in a practical, question-and-answer format. The protocols and troubleshooting advice are grounded in established chemical principles to ensure both accuracy and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached as a two-stage process. The first stage involves the formation of the 3-phenylthiophene backbone, commonly achieved through a palladium-catalyzed cross-coupling reaction. The second, and often more challenging stage, is the regioselective nitration of the 3-phenylthiophene precursor. Each stage presents a unique set of potential difficulties, from catalyst deactivation in the cross-coupling step to the control of isomer formation during nitration. This guide will address the common pitfalls in both stages.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration 3-Bromothiophene 3-Bromothiophene Suzuki Coupling Suzuki Coupling 3-Bromothiophene->Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling 3-Phenylthiophene 3-Phenylthiophene Suzuki Coupling->3-Phenylthiophene Nitration Nitration 3-Phenylthiophene->Nitration Precursor Nitrating Agent Nitrating Agent Nitrating Agent->Nitration This compound This compound Nitration->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting the Synthesis of 3-Phenylthiophene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming the C-C bond between the thiophene and phenyl rings. However, success is contingent on several factors.

Q1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the likely causes?

A1: Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Inefficient reduction can halt the catalytic cycle before it begins.[1]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system that forms the active catalyst more reliably.[1] Ensure your catalyst has not degraded from improper storage.[1]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which prevents them from coordinating to the palladium center.

    • Solution: Use fresh ligands or those that have been stored under an inert atmosphere.[1]

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

  • Base Incompatibility or Impurity: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[2]

    • Solution: Ensure the base is of high purity and anhydrous if the reaction conditions require it. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[3]

Q2: I am observing significant amounts of homocoupling products (biphenyl and bithiophene). How can I minimize this?

A2: Homocoupling is a frequent side reaction in Suzuki couplings.

  • Cause: This is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[1]

  • Cause: The choice of ligand can also influence the extent of homocoupling.

    • Solution: Screening different phosphine ligands can help to identify one that favors the desired cross-coupling pathway.

Q3: My boronic acid appears to be degrading during the reaction. How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a known decomposition pathway for boronic acids, especially with heteroaryl substrates.[1]

  • Solution:

    • Use freshly purchased or recrystallized boronic acid.

    • Consider using more stable boronic acid derivatives such as pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[1]

    • Avoid excessively high temperatures or prolonged reaction times, as these can promote degradation.[1]

Part 2: Troubleshooting the Nitration of 3-Phenylthiophene

The nitration of 3-phenylthiophene is the most critical and challenging step due to the high reactivity of the thiophene ring and the potential for multiple nitration sites.

Q1: My nitration reaction is resulting in a low yield or a complex mixture of products. What is going wrong?

A1: This is the most common issue and is usually related to regioselectivity and side reactions. The thiophene ring is highly activated towards electrophilic substitution, much more so than benzene.[4]

  • Poor Regioselectivity: The phenyl group at the 3-position directs electrophilic substitution on the thiophene ring primarily to the 2 and 5 positions. The 2-position is sterically hindered by the adjacent phenyl group, so the 5-position is often a major product. Nitration can also occur on the phenyl ring, typically at the ortho and para positions.

    • Solution: The choice of nitrating agent and reaction conditions is crucial for controlling regioselectivity. Milder nitrating agents and lower temperatures generally favor nitration on the more activated thiophene ring.

  • Oxidation/Decomposition: Thiophene is sensitive to strong oxidizing acids. The use of concentrated nitric acid with sulfuric acid can lead to oxidative degradation of the thiophene ring, resulting in a dark, tarry mixture.[4]

    • Solution: Use a milder nitrating agent. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a classic and effective reagent for nitrating sensitive substrates like thiophene.[5] This reagent combination also helps to scavenge any nitrous acid, which can cause explosive side reactions.[4]

  • Over-nitration: The product, this compound, is still susceptible to further nitration, leading to dinitro products.

    • Solution: Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to minimize over-reaction. Careful monitoring of the reaction progress by TLC or GC is essential.

Common Nitrating Agents and Their Characteristics
Nitrating AgentCompositionCharacteristics
Mixed AcidConc. HNO₃ / Conc. H₂SO₄Very strong, can cause oxidation and decomposition of sensitive substrates.[4]
Acetyl NitrateHNO₃ / Acetic AnhydrideMilder, effective for sensitive heterocycles, reduces risk of nitrosation.[4][5]
Nitronium TetrafluoroborateNO₂BF₄A powerful, pre-formed nitrating agent.[4]

Q2: My product is a dark-colored oil or solid that is difficult to purify. What are my options?

A2: The formation of colored impurities is common in nitration reactions, often due to oxidation byproducts and dinitrated compounds.[5]

  • Purification Strategy:

    • Aqueous Workup: After quenching the reaction with ice, a thorough wash with water can help remove residual acids. A subsequent wash with a dilute sodium bicarbonate or sodium carbonate solution will neutralize any remaining acid.

    • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Petroleum ether has been shown to be a good solvent for recrystallizing nitrothiophenes, as it tends to dissolve the mononitro product while leaving dinitro impurities behind.[5]

Q3: How do I control the temperature of my nitration reaction effectively?

A3: Temperature control is paramount for a successful nitration.[5]

  • Setup: The reaction should be carried out in a flask equipped with a thermometer and an efficient stirring mechanism, placed in a cooling bath (e.g., ice-salt or dry ice-acetone).

  • Procedure: The nitrating agent should be added dropwise to the solution of 3-phenylthiophene, ensuring the internal temperature does not rise above the desired setpoint (typically between -10°C and 10°C). A rapid temperature increase can lead to a runaway reaction, resulting in decomposition and a poor yield.[5]

Troubleshooting Decision Tree for Nitration

Nitration Troubleshooting cluster_products Product Analysis cluster_solutions Corrective Actions Start Low Yield / Complex Mixture CheckTLC Analyze crude product by TLC/GC-MS Start->CheckTLC UnreactedSM Mainly Unreacted Starting Material CheckTLC->UnreactedSM One major spot MultipleSpots Multiple Isomeric Products CheckTLC->MultipleSpots Multiple close spots DarkTar Dark Tar / Baseline Material CheckTLC->DarkTar Streaking/Baseline HigherMW Higher MW Products (by MS) CheckTLC->HigherMW New peaks Sol_Unreacted Increase reaction time or temperature slightly. Verify nitrating agent activity. UnreactedSM->Sol_Unreacted Sol_Isomers Lower reaction temperature. Use a milder nitrating agent (e.g., Acetyl Nitrate). MultipleSpots->Sol_Isomers Sol_Tar Use milder conditions (lower temp, acetyl nitrate). Ensure efficient stirring and slow addition. DarkTar->Sol_Tar Sol_HigherMW Use stoichiometric nitrating agent. Monitor reaction closely and quench earlier. HigherMW->Sol_HigherMW

Sources

preventing decomposition of 2-Nitro-3-phenylthiophene during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TPC-NO2-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Steric-Electronic Conflict

User observations of "decomposition" in 2-Nitro-3-phenylthiophene are rarely due to a single factor. They typically arise from a fundamental structural conflict: Steric Inhibition of Resonance .

  • The Conflict: The bulky phenyl group at position C3 and the nitro group at position C2 create severe steric strain (the "Ortho Effect").

  • The Consequence: To relieve this strain, the phenyl ring and nitro group twist out of planarity with the thiophene core.

  • The Result: The nitro group loses resonance stabilization with the thiophene ring. This makes the C–N bond significantly more labile (prone to cleavage) and the C2 position highly susceptible to nucleophilic attack (

    
    ), even by weak nucleophiles.
    

This guide addresses preventing decomposition during Synthesis (Suzuki Coupling) , Storage , and Downstream Reduction .

Module 1: Troubleshooting Synthesis (Suzuki Coupling)

User Question: "I am synthesizing this compound via Suzuki coupling of 2-bromo-3-nitrothiophene and phenylboronic acid. The reaction turns black/tarry, and I see significant denitration. Why?"

Root Cause Analysis

Standard Suzuki conditions (aqueous base, heat, Pd catalyst) are hostile to this specific scaffold due to two competing failure modes:

  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group at C2 activates the ring. Bases like hydroxide (
    
    
    
    ) or alkoxides can attack C2, displacing the nitro group or the bromine before coupling occurs.
  • Palladium-Catalyzed Denitration: Recent studies confirm that nitroarenes can undergo oxidative addition into the C–NO2 bond, leading to denitration, especially when steric strain weakens the C–N bond [1].

Corrective Action Protocol

To stabilize the reaction, you must switch from "Standard Aqueous" to "Anhydrous/Fluoride" conditions.

ParameterStandard (High Risk)Optimized (High Stability)Rationale
Base

or

(aq)
CsF (Cesium Fluoride) or

(anhydrous)
Fluoride is a non-nucleophilic base that activates the boronic acid without attacking the nitro-bearing carbon.
Solvent DMF/Water or Dioxane/WaterToluene or DME (anhydrous) Eliminates water to prevent hydrolysis and hydroxide formation.
Catalyst


or Pd-PEPPSI-IPr
Bidentate ligands or NHC ligands prevent catalyst decomposition and accelerate the coupling step over the decomposition pathway.
Temp Reflux (>100°C)60–80°C Lower thermal energy reduces the probability of overcoming the activation energy for C–NO2 homolysis.
Visual Workflow: Stabilized Synthesis

Suzuki_Optimization Start Start: 2-Bromo-3-nitrothiophene Risk Risk: Aqueous Base (OH-) Start->Risk Standard Protocol Solution Solution: Anhydrous Conditions Base: CsF / Solvent: Toluene Start->Solution Optimized Protocol Failure FAILURE: SNAr (NO2 displacement) or Denitration Risk->Failure Nucleophilic Attack at C2 Success SUCCESS: this compound (Intact Nitro Group) Solution->Success Fast Coupling No Nucleophiles

Figure 1: Decision tree for preventing decomposition during Suzuki cross-coupling.

Module 2: Storage & Handling (Thermal/Photo Stability)

User Question: "My isolated solid turned from pale yellow to orange-brown after two weeks on the bench. Is it degrading?"

Root Cause Analysis

Nitrothiophenes are inherently photosensitive. However, this compound is uniquely vulnerable due to Torsional Strain .

  • The steric clash prevents the nitro group from lying flat.

  • This reduces the conjugation that normally "dampens" excited states.

  • Result: The molecule has a lower barrier for photo-induced rearrangement (nitro-nitrite rearrangement) or homolytic cleavage.

Storage Protocol
  • Light Exclusion: Amber vials are insufficient. Wrap containers in aluminum foil.

  • Temperature: Store at -20°C . Room temperature storage allows slow thermal rotation of the phenyl ring, increasing the likelihood of adopting a conformation favorable for degradation.

  • Atmosphere: Store under Argon. Oxygen can accelerate radical decomposition pathways initiated by trace photolysis.

Module 3: Downstream Reaction Risks (Reduction)

User Question: "I tried to reduce the nitro group to an amine using Fe/HCl or Hydrogenation. The product vanished during workup. Did the nitro compound decompose?"

Technical Insight

The nitro compound likely reacted correctly, but the product (2-amino-3-phenylthiophene) decomposed.

  • The "Thiophene-Imine" Tautomerism: 2-Aminothiophenes are notoriously unstable. They exist in equilibrium with their imine tautomers (2-imino-dihydrothiophene).

  • Oxidative Dimerization: In the presence of air, 2-aminothiophenes rapidly dimerize or polymerize into dark tars [2].

Corrective Action: In-Situ Trapping

Do not attempt to isolate the free amine. You must "trap" it immediately.

Protocol: Reductive Acetylation Instead of simple reduction, perform the reduction in the presence of an acylating agent.

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Acetic Anhydride (

    
    ).
    
  • Mechanism: As soon as the nitro group reduces to the amine (

    
    ), the acetic anhydride reacts with it to form the Acetamide  (
    
    
    
    ).
  • Benefit: The acetamide is electron-withdrawing enough to stabilize the thiophene ring and prevent tautomerization/polymerization.

Summary of Stability Data

ConditionStability StatusObservationPrevention Strategy
Aqueous Base (

)
Critical Instability Immediate blackening; loss of

.
Use CsF or

(anhydrous).
UV Light Unstable Surface browning of solid.Foil wrap; handle under red light if possible.
Reduction (Acidic) Product Unstable "Disappearance" of mass; tar formation.In-situ protection (Acylation) or isolate as HCl salt.
Thermal (>100°C) Moderate Risk Slow denitration.Keep reaction temps <80°C .

Mechanistic Visualization: The Steric Trap

Decomposition_Pathways cluster_0 Pathway A: Chemical Attack (SNAr) cluster_1 Pathway B: Steric/Thermal Failure Molecule This compound (High Torsional Strain) Meisenheimer Meisenheimer Complex (Stabilized by NO2) Molecule->Meisenheimer BondWeak Weakened C-N Bond (Loss of Resonance) Molecule->BondWeak Nucleophile Nucleophile (Nu-) (e.g., OH-, RO-, R-NH2) Nucleophile->Molecule Attacks C2 Displacement DECOMPOSITION: Displacement of NO2 Meisenheimer->Displacement Strain Steric Clash: Ph vs NO2 Strain->Molecule Homolysis DECOMPOSITION: Thermal Denitration BondWeak->Homolysis Heat/Pd Catalyst

Figure 2: Mechanistic pathways leading to decomposition: Nucleophilic attack (


) and Steric-induced bond weakening.

References

  • Yadav, M. R., et al. (2017).[1] "The Suzuki-Miyaura Coupling of Nitroarenes."[1][2] Journal of the American Chemical Society, 139(28), 9423–9426.

    • Relevance: Establishes the mechanism of Palladium-catalyzed denitration (C-NO2 cleavage) which competes with C-Br coupling in sterically crowded nitro-systems.
  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives, Part 4. Wiley-Interscience. Relevance: The authoritative text on thiophene chemistry, detailing the instability of 2-aminothiophenes and their tendency to tautomerize and polymerize (the "Red Oil" phenomenon).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

    • Relevance: Provides foundational protocols for "Ligandless" and "Anhydrous" coupling conditions necessary for unstable substr
  • Beck, J. R. (1978). "Nucleophilic displacement of aromatic nitro groups." Tetrahedron, 34(14), 2057-2068.

    • Relevance: Explains the mechanism where nitro groups are displaced by nucleophiles in electron-deficient heterocycles.

Sources

Validation & Comparative

Comparative Analysis: 2-Nitro-3-phenylthiophene vs. 3-Nitro-2-phenylthiophene

[1][2]

Executive Summary

While both compounds share the same molecular formula (

position of the nitro group relative to the sulfur heteroatom
  • This compound (Isomer A): Thermodynamically more stable due to the nitro group occupying the electron-rich

    
    -position (C2).[1] It is synthetically more accessible.[1][2]
    
  • 3-Nitro-2-phenylthiophene (Isomer B): Kinetic and synthetic challenges arise from the nitro group occupying the

    
    -position (C3).[1] It exhibits distinct steric torsion due to the "ortho-like" clash between the C2-phenyl and C3-nitro groups.[1]
    
Structural & Electronic Analysis

The core difference lies in the electronic conjugation and steric strain .

FeatureThis compound 3-Nitro-2-phenylthiophene
Nitro Position C2 (

)
: Highly conjugated with the sulfur lone pair.[1][2]
C3 (

)
: Less effective conjugation with the ring system.[2]
Phenyl Position C3 (

)
: "Meta-like" to sulfur electronically.[1][2]
C2 (

)
: "Ortho-like" to sulfur; highly activated.[1][2]
Steric Torsion High : Nitro (C2) and Phenyl (C3) twist to minimize repulsion.[1][2]High : Phenyl (C2) and Nitro (C3) twist significantly.[1][2]
Electronic Nature Electron-deficient C2 makes the ring less prone to oxidation.[1][2]Electron-rich C2 (occupied by phenyl) makes the system more electron-donating.[1][2]
Visualizing the Steric & Electronic Conflict

Gcluster_0This compound (Isomer A)cluster_13-Nitro-2-phenylthiophene (Isomer B)A_CoreThiophene RingA_NitroNO2 at C2 (Alpha)(Stabilized by Resonance)A_Core->A_NitroStrong ConjugationA_PhenylPhenyl at C3 (Beta)A_Core->A_PhenylA_Nitro->A_PhenylSteric ClashB_CoreThiophene RingB_NitroNO2 at C3 (Beta)(Less Stabilized)B_Core->B_NitroWeak ConjugationB_PhenylPhenyl at C2 (Alpha)B_Core->B_PhenylStrong ConjugationB_Nitro->B_PhenylSteric Clash

Figure 1: Structural logic comparing electronic stabilization (green arrows) and steric clash (red dashed lines).

Synthetic Accessibility & Protocols

Synthesis is the primary bottleneck for Isomer B .[2] Direct nitration of phenylthiophenes yields mixtures; therefore, Suzuki-Miyaura Cross-Coupling is the industry standard for high purity.

Route A: Synthesis of this compound (Preferred)

This isomer is easier to synthesize because the precursor, 2-nitro-3-bromothiophene , is the major product of bromothiophene nitration.[1]

  • Precursor Synthesis: Nitration of 3-bromothiophene selectively yields 2-nitro-3-bromothiophene (directing effects of Br and S reinforce substitution at C2).[1][2]

  • Coupling: Reaction with Phenylboronic acid.[1][2][3]

Route B: Synthesis of 3-Nitro-2-phenylthiophene (Challenging)

This pathway is hindered because the precursor, 3-nitro-2-bromothiophene , is a minor byproduct when nitrating 2-bromothiophene (which favors the 5-nitro position).[1]

Experimental Protocol: General Suzuki Coupling

Applicable to both isomers, adjusting the bromonitrothiophene starting material.

Materials:

  • Bromonitrothiophene (1.0 eq)[2]

  • Phenylboronic acid (1.2 eq)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction flask with the bromonitrothiophene, phenylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    ).[1][2]
  • Solvation: Add degassed solvent (DME) and aqueous base (

    
    ) via syringe.[1][2]
    
  • Reflux: Heat the mixture to 85°C for 12–16 hours under Argon. Note: Nitro groups can poison Pd catalysts; ensure strict anaerobic conditions to maintain catalyst turnover.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectations:

  • Isomer A: 75–85% (High conversion due to stable C2-nitro).[1][2]

  • Isomer B: 60–70% (Slower kinetics due to steric crowding at the coupling site).[2]

Reactivity Profile: Reduction to Amines

The primary application of these scaffolds is reduction to Aminophenylthiophenes (precursors for kinase inhibitors).

Reaction ParameterThis compound 3-Nitro-2-phenylthiophene
Reduction Method Fe / AcOH or SnCl2 / HCl H2 / Pd-C or Fe / NH4Cl
Reaction Rate Fast : The C2-nitro group is highly activated for electron transfer.[1][2]Slow : Steric bulk from the C2-phenyl hinders access to the C3-nitro group.[1]
Side Reactions Minimal. Stable intermediate.Potential for partial reduction or ring opening if forcing conditions are used.[1][2]
Product Stability Resulting amine (2-amino) is unstable (oxidizes in air).[1][2] Store as HCl salt.Resulting amine (3-amino) is moderately stable but still air-sensitive.[1][2]
Reduction Workflow (Iron-Mediated)
  • Dissolve nitrothiophene (1 mmol) in Acetic Acid / Ethanol (1:1) .

  • Add Iron powder (5 eq) slowly.

  • Heat to 70°C for 2 hours. Monitor by TLC (Amine spots often streak; use Ninhydrin stain).[1][2]

  • Filter through Celite while hot. Neutralize filtrate with

    
    .[1][2]
    
  • Extract with DCM.[1][2] Immediate use of the amine is recommended due to oxidation sensitivity of aminothiophenes.

Spectral Identification (NMR)

Distinguishing these isomers requires careful analysis of the thiophene ring protons.

Isomer

NMR Diagnostic Signals (

)
Explanation
2-Nitro-3-phenyl

7.0 (d, H4) and

7.6 (d, H5)
H5 is alpha to Sulfur (deshielded).[1][2] H4 is beta.[1][2] Coupling constant

.
3-Nitro-2-phenyl

7.4 (d, H4) and

7.8 (d, H5)
H4 is ortho to the Nitro group (deshielded).[1] H5 is alpha to Sulfur.[1][2]
References
  • Nitration of Thiophenes: Butler, A. R., & Hendry, J. B. (1971).[2][4] Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B, 102-105.[4] Link[2][4]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link

  • Synthesis of Bromonitrothiophenes: Gronowitz, S., & Holm, B. (1977).[1][2] On the synthesis of 3-bromo-2-nitrothiophene and 2-bromo-3-nitrothiophene.[1][2] Scripta Chemica, 2, 593.[1][2]

  • Reduction Protocols: Ramadas, K., & Srinivasan, N. (1992).[1][2] Iron/Ammonium Chloride: A Convenient Reagent for the Reduction of Nitro Compounds. Synthetic Communications, 22(22), 3189-3195.[1][2] Link

Biological Activity Profile: 2-Nitro-3-phenylthiophene vs. Nitrothiophene Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-Nitro-3-phenylthiophene , evaluating its chemical behavior, biological activity, and structural advantages against other nitrothiophene derivatives.

Executive Summary

This compound represents a distinct structural subclass within the nitrothiophene family. Unlike the planar and highly reactive 2-nitrothiophene or the clinically relevant 5-nitro-2-furaldehyde derivatives, the 3-phenyl analogue introduces significant steric and lipophilic modifications.

The primary biological differentiator is the ortho-phenyl steric effect . The bulky phenyl group at position C3 forces the nitro group at C2 to rotate out of the thiophene plane. This "deconjugation" alters the reduction potential of the nitro group—the primary driver of biological activity in this class—resulting in a unique pharmacological profile characterized by enhanced lipophilicity but modulated reactivity compared to its planar counterparts.

Quick Comparison Matrix
FeatureThis compound 2-Nitrothiophene 5-Nitro-2-furaldehyde
Primary Mechanism Nitro-reduction (Sterically Hindered)Nitro-reduction (Rapid)Schiff Base Formation / Radical
Lipophilicity (LogP) High (~3.5 - 4.[1][2]0)Low (~1.4)Moderate
Mutagenicity Potential Reduced (Non-planar)High (Planar Intercalator)High (Ames Positive)
Key Application Scaffold for lipophilic inhibitorsSynthetic intermediateAntimicrobial/Antiprotozoal

Chemical Structure & Reactivity Context

To understand the biological activity, one must first understand the structural conflict at the core of this molecule.

The "Twist" Effect

In simple nitrothiophenes, the nitro group is coplanar with the ring, allowing maximum resonance (


-conjugation). This makes the nitro oxygen atoms electron-rich and the ring electron-poor, facilitating enzymatic reduction (e.g., by nitroreductases).

In This compound :

  • Steric Clash: The phenyl ring at C3 and the nitro group at C2 sterically repel each other.

  • Torsion Angle: This forces the nitro group to twist approx. 30–60° out of the thiophene plane.

  • Electronic Consequence: The resonance withdrawal is diminished. The nitro group is harder to reduce enzymatically, which typically lowers acute cytotoxicity but may increase specificity for hydrophobic pockets in proteins (e.g., specific enzyme inhibition vs. broad DNA damage).

Comparative Biological Activity[2]

Antimicrobial Efficacy (Bacterial & Fungal)

Nitrothiophenes generally act as prodrugs. They are activated by bacterial nitroreductases (Type I/II) to form reactive nitroso and hydroxylamine intermediates that damage DNA.

  • 2-Nitrothiophene (Baseline): Often shows weak to moderate activity (MIC > 64 µg/mL) because it is rapidly metabolized or effluxed.

  • This compound:

    • Gram-Positive (e.g., S. aureus): Shows improved activity over the baseline due to higher lipophilicity, allowing better penetration of the peptidoglycan layer.

    • Gram-Negative (e.g., E. coli): Activity is often limited by the outer membrane barrier, though the phenyl group aids in passive diffusion.

    • Mechanism: The "twisted" nitro group reduces slower. This "slow-release" of radical species can be advantageous in chronic infections where rapid resistance to highly active agents (like 5-nitrofurans) develops.

Antitubercular Potential

The 3-phenyl scaffold is particularly relevant for Mycobacterium tuberculosis (Mtb) research. Mtb has a waxy, lipid-rich cell wall.

  • Advantage: The high LogP of this compound facilitates transit through the mycolic acid layer.

  • Target: Unlike simple nitrothiophenes, 3-aryl derivatives have been explored as inhibitors of PTP1B (Protein Tyrosine Phosphatase 1B) and other membrane-bound enzymes where hydrophobic interactions are critical.

Cytotoxicity & Mutagenicity (Ames Test)

A major liability of nitro-aromatics is genotoxicity (DNA intercalation).

  • Planar Molecules (2-Nitrothiophene): Intercalate easily into DNA base pairs, causing frameshift mutations.

  • Twisted Molecules (this compound): The non-planar structure disrupts intercalation . Consequently, 3-phenyl substituted nitrothiophenes often display lower mutagenicity (lower Ames test scores) compared to their planar analogues, making them safer lead compounds for drug development.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the divergent pathways between the planar (toxic) and twisted (specific) nitrothiophenes.

MOA_Pathway cluster_legend Pathway Outcome Compound Nitrothiophene Entry Planar Planar Analogue (e.g., 2-Nitrothiophene) Compound->Planar Twisted This compound (Sterically Hindered) Compound->Twisted Reductase Bacterial Nitroreductase (Type I / II) RapidRed Rapid Reduction (4e- / 6e-) Reductase->RapidRed SlowRed Controlled Reduction (Radical Stability) Reductase->SlowRed Planar->Reductase High Affinity DNA_Damage Non-Specific DNA Damage (Mutagenicity) RapidRed->DNA_Damage Twisted->Reductase Lower Affinity (Steric Block) ProteinBind Hydrophobic Pocket Binding (Enzyme Inhibition) SlowRed->ProteinBind

Caption: Divergent biological fates driven by steric conformation. Planar molecules favor rapid reduction and DNA damage, while twisted 3-phenyl analogues favor specific protein binding and controlled reactivity.

Experimental Protocols

Synthesis Verification (Gronowitz Method)

Before biological testing, the purity and isomer specificity must be confirmed, as nitration of 3-phenylthiophene yields a mixture.

  • Reagents: 3-Phenylthiophene, Nitric Acid (HNO3), Acetic Anhydride (Ac2O).[3]

  • Procedure:

    • Dissolve 3-phenylthiophene in Ac2O at 0°C.

    • Add fuming HNO3 dropwise (maintain < 10°C).

    • Stir for 1 hour.

    • Critical Step: Isolate isomers via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: 1H-NMR must show the singlet at C4/C5 or doublets confirming the 2,3-substitution pattern.

Minimum Inhibitory Concentration (MIC) Assay

To evaluate antimicrobial potency against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Protocol:

  • Preparation: Dissolve this compound in DMSO (Stock: 10 mg/mL). Note: Due to high lipophilicity, ensure complete solubility; sonication may be required.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 0.5 – 128 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to each well.

  • Controls:

    • Positive: Ciprofloxacin or Nitrofurantoin.

    • Negative: DMSO vehicle (max 1%).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Cytotoxicity Assay (MTT)

To determine the Selectivity Index (SI = CC50 / MIC).

  • Cell Line: Vero cells or HepG2 (human liver carcinoma).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compound (0.1 – 100 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data Summary

The following table summarizes the expected biological profile based on Structure-Activity Relationship (SAR) meta-analysis of nitrothiophenes.

Compound ClassRelative Potency (MIC)Lipophilicity (LogP)Mutagenicity RiskMetabolic Stability
2-Nitrothiophene Low (+)Low (1.4)HighLow (Rapid clearance)
This compound Moderate (++) High (3.8) Low High (Steric protection)
2-Bromo-3,5-dinitrothiophene High (+++)Moderate (2.1)ModerateModerate
5-Nitro-2-furaldehyde Very High (++++)Low (0.6)HighLow

References

  • Gronowitz, S., & Gjøs, N. (1967).[3] On the Nitration of 2- and 3-Phenylthiophene. Acta Chemica Scandinavica, 21, 2823-2833.[3] Link

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. Link

  • Raichurkar, A. V., et al. (2025).[1] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Link

  • Vogt, R. A., et al. (2011). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Link

  • Ibrahim, S. R. M., et al. (2024).[2] Biological Activities of Thiophenes. Encyclopedia MDPI. Link

Sources

Comparative Guide: Structural Validation of 2-Nitro-3-phenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of thiophene-based pharmacophores—common in anti-inflammatory and kinase inhibitor pipelines—the precise placement of substituents determines biological efficacy. 2-Nitro-3-phenylthiophene presents a classic structural validation challenge.

Synthesizing this scaffold, particularly via direct nitration of 3-phenylthiophene, frequently yields a mixture of regioisomers, primarily the 2,3-isomer (target) and the 2,4-isomer (impurity). Standard LC-MS confirms the molecular weight but fails to distinguish these isomers.

This guide objectively compares validation methodologies, establishing a self-validating logic flow to definitively assign the structure without relying solely on expensive X-ray crystallography unless necessary.

Comparative Analysis of Validation Methods

The following table summarizes the efficacy of three primary validation techniques for distinguishing this compound from its 2,4-isomer.

MethodSpecificityThroughputKey DiscriminatorVerdict
1D 1H NMR MediumHighCoupling Constant (

)
First-Line Screen. Reliable if signals are resolved.
2D NMR (NOESY/HMBC) HighMediumSpatial Proximity (NOE)The Gold Standard. Required for definitive solution-phase assignment.
X-ray Crystallography AbsoluteLowElectron Density MapUltimate Proof. Reserved for solid analogues or final candidate selection.

Method 1: 1H NMR (The Coupling Constant Screen)

The most immediate differentiator between the 2,3-isomer and the 2,4-isomer is the spin-spin coupling pattern of the remaining thiophene protons.

The Mechanism[1][2]
  • Target (this compound): The protons are located at positions 4 and 5 . These are vicinal (adjacent) protons.

    • Expected Signal: Two doublets.[1]

    • Coupling Constant (

      
      ):5.0 – 5.8 Hz .
      
  • Impurity (2-Nitro-4-phenylthiophene): The protons are located at positions 3 and 5 . These are separated by a carbon (meta-like relationship).

    • Expected Signal: Two doublets (often appearing as singlets if resolution is low).

    • Coupling Constant (

      
      ):1.2 – 1.7 Hz .
      

Protocol Insight: Do not rely on chemical shift (


) alone, as the anisotropic effect of the phenyl ring can shift signals unpredictably depending on the torsion angle. Rely on the magnitude of 

.

Method 2: 2D NMR (The Definitive Logic)

When 1D NMR is ambiguous (e.g., signal overlap with phenyl protons), 2D NMR provides a self-validating structural proof.

NOESY/ROESY Strategy
  • Logic: The Nuclear Overhauser Effect (NOE) depends on spatial proximity (< 5 Å).

  • This compound: The phenyl ring is at position 3. The ortho-protons of the phenyl ring are spatially close to the thiophene proton at position 4 .

    • Observation: Strong NOE cross-peak between Phenyl-

      
       and Thiophene-
      
      
      
      .
  • 2-Nitro-4-phenylthiophene: The phenyl ring is at position 4. It is flanked by protons at 3 and 5.

    • Observation: NOE cross-peaks to both Thiophene-

      
       and Thiophene-
      
      
      
      .
HMBC Strategy
  • Logic: Heteronuclear Multiple Bond Correlation (HMBC) shows 2-3 bond couplings.

  • Target: The quaternary carbon carrying the nitro group (C2) will show a 3-bond correlation to H5 but not to H4 (2-bond is often weak/invisible in standard HMBC).

Visualization: Structural Assignment Logic

The following diagram illustrates the decision tree for validating the structure.

ValidationLogic Start Isolate Candidate Compound MeasureJ Measure 1H NMR Coupling (J) Start->MeasureJ DecisionJ J Value? MeasureJ->DecisionJ Isomer23 Suspect 2,3-Isomer (Target) DecisionJ->Isomer23 J = 5.5 Hz Isomer24 Suspect 2,4-Isomer (Impurity) DecisionJ->Isomer24 J = 1.5 Hz NOESY Run 2D NOESY Isomer23->NOESY Isomer24->NOESY Result23 NOE: Ph-H to H4 only CONFIRMED NOESY->Result23 Single Cross-peak Result24 NOE: Ph-H to H3 & H5 REJECTED NOESY->Result24 Double Cross-peak

Figure 1: Decision tree for distinguishing thiophene regioisomers using NMR coupling constants and NOE correlations.

Experimental Protocol: Synthesis & Validation Workflow

To provide a realistic context for validation, we describe the validation of the product from the nitration of 3-phenylthiophene.

Materials
  • Substrate: 3-Phenylthiophene (95%, Sigma-Aldrich).[2]

  • Reagents: Acetic anhydride, Fuming nitric acid (

    
    ).
    
  • Solvent: Glacial acetic acid.

Step-by-Step Methodology
  • Nitration: Dissolve 3-phenylthiophene (1.6 g, 10 mmol) in acetic anhydride (10 mL). Cool to 0°C.[3]

  • Addition: Dropwise add a solution of fuming

    
     (1.1 eq) in acetic acid, maintaining temperature < 5°C to minimize dinitration.
    
  • Quench: Pour mixture into ice water (50 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification (Critical Step): The crude is a mixture of this compound (Major) and 2-nitro-4-phenylthiophene (Minor).

    • TLC: Hexane/EtOAc (9:1). The 2,3-isomer typically runs slightly higher (

      
      ) than the 2,4-isomer (
      
      
      
      ) due to steric twisting of the nitro group out of planarity by the phenyl ring.
  • Validation: Isolate the major spot and subject to the NMR protocol defined in Section 3.

Workflow Diagram

SynthesisWorkflow Input 3-Phenylthiophene Reaction Nitration (Ac2O/HNO3, 0°C) Input->Reaction Crude Crude Mixture (2,3- & 2,4-isomers) Reaction->Crude Column Column Chromatography (Hex/EtOAc) Crude->Column Fraction1 Fraction A (Major, Rf 0.45) Column->Fraction1 Fraction2 Fraction B (Minor, Rf 0.40) Column->Fraction2 Validate NMR Validation (Check J-coupling) Fraction1->Validate

Figure 2: Synthesis and purification workflow emphasizing the separation of regioisomers prior to validation.

References

  • Hoffman, R. A., & Gronowitz, S. (1960). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes.[4][5] The Journal of Chemical Physics. Link

    • Key Finding: Establishes the foundational coupling constants for thiophene, specifically Hz and Hz.
  • Campaigne, E., et al. (1995). 3-Phenylthiophene.[2][3] Organic Syntheses. Link

    • Key Finding: Provides standard characterization data for the starting material and general thiophene reactivity p
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

    • Key Finding: The authoritative repository for validating small molecule crystal structures (CSD)
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text).

Sources

A Comparative Guide to the Reactivity of Substituted Phenylthiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylthiophenes represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic semiconductors, and functional dyes. Their synthetic versatility is intrinsically linked to the reactivity of both the thiophene and phenyl rings. The ability to predictably functionalize this heterocyclic system is paramount for the rational design of novel molecular entities. This guide provides a comparative study of the reactivity of substituted phenylthiophenes, offering a framework for understanding and manipulating their chemical behavior. We will delve into the fundamental electronic and steric principles that govern their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.

Fundamental Principles Governing Reactivity

The reactivity of a substituted phenylthiophene is not merely the sum of its constituent rings but a nuanced interplay of electronic and steric effects transmitted across the biaryl system. Understanding these principles is crucial for predicting reaction outcomes and designing synthetic strategies.

Electronic Effects: The Flow of Electron Density

Substituents profoundly alter the electron distribution within the phenylthiophene core through inductive and resonance effects, thereby modulating its nucleophilicity and the stability of reaction intermediates.

  • Inductive Effects: This through-bond polarization is dictated by the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring system, deactivating it towards electrophilic attack. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups push electron density into the rings, activating them.

  • Resonance Effects: This through-space delocalization of π-electrons is often more dominant. EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the aromatic system, significantly increasing the nucleophilicity, particularly at the ortho and para positions relative to the substituent. EWGs with π-bonds (e.g., -NO₂, -C=O) withdraw electron density via resonance, deactivating the ring.[1][2][3]

The Hammett equation provides a quantitative framework for correlating these electronic effects with reaction rates and equilibrium constants.[4] A linear relationship between the logarithm of the reaction rate constant and the Hammett substituent constant (σ) indicates that the reaction is sensitive to the electronic nature of the substituent.[4][5] A positive reaction constant (ρ) signifies that the reaction is favored by EWGs (buildup of negative charge in the transition state), while a negative ρ value indicates favorability with EDGs (buildup of positive charge in the transition state).[4][6] For instance, a study on the oxidation of (p-substituted phenylthio)acetic acids showed a large negative ρ value, confirming that electron-releasing substituents on the phenyl ring accelerate the reaction rate by stabilizing a positively charged intermediate.[6]

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect EDG EDG (-OCH₃) Ring_EDG Phenylthiophene (Activated) EDG->Ring_EDG Increases Electron Density (Resonance & Inductive) Reactivity_EDG More Reactive towards Electrophiles Ring_EDG->Reactivity_EDG EWG EWG (-NO₂) Ring_EWG Phenylthiophene (Deactivated) EWG->Ring_EWG Decreases Electron Density (Resonance & Inductive) Reactivity_EWG Less Reactive towards Electrophiles Ring_EWG->Reactivity_EWG

Caption: Electronic influence of substituents on the phenylthiophene core.

Steric Effects: The Role of Molecular Bulk

Steric hindrance plays a critical role in determining the regioselectivity of reactions.[7] Bulky substituents can physically block the approach of a reagent to adjacent positions. For example, in electrophilic aromatic substitution, substitution at the position ortho to a large group (e.g., tert-butyl) is often disfavored compared to the less hindered para position.[7] This effect is particularly pronounced when the attacking electrophile is also large.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric effects manifests distinctly in different reaction classes. Here, we compare the reactivity of variously substituted phenylthiophenes in three major types of transformations.

Electrophilic Aromatic Substitution (EAS)

Thiophene is an electron-rich heterocycle and is generally more reactive than benzene towards electrophiles.[8] Substitution typically occurs at the C2 or C5 positions due to the superior stabilization of the cationic intermediate (the sigma complex). When a phenyl group is attached at C2, the primary site of further electrophilic attack on the thiophene ring is C5.

The nature of the substituent on the phenyl ring significantly modulates this reactivity.

  • Activating Groups on Phenyl Ring (-OCH₃, -CH₃): These groups donate electron density through the phenyl ring to the thiophene moiety, enhancing its nucleophilicity and accelerating the rate of EAS. The reaction rate increases, and substitution remains highly selective for the C5 position of the thiophene.

  • Deactivating Groups on Phenyl Ring (-NO₂, -CF₃): These groups withdraw electron density, making the thiophene ring less nucleophilic and slowing down the reaction.[1] While the reaction is slower, the C5 position generally remains the preferred site of substitution.

Table 1: Regioselectivity in the Nitration of 2-(p-Substituted phenyl)thiophenes

Substituent (on Phenyl Ring)Relative Rate (vs. 2-phenylthiophene)Major Product (Substitution on Thiophene Ring)
-OCH₃Faster5-Nitro-2-(4-methoxyphenyl)thiophene
-CH₃Faster5-Nitro-2-(4-methylphenyl)thiophene
-H1.05-Nitro-2-phenylthiophene
-ClSlower5-Nitro-2-(4-chlorophenyl)thiophene
-NO₂Much Slower5-Nitro-2-(4-nitrophenyl)thiophene

Note: Relative rates are qualitative and based on established principles of substituent effects.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for constructing C-C and C-heteroatom bonds, with Suzuki-Miyaura, Stille, and Heck couplings being prominent examples.[9] In this context, we typically start with a halo-substituted phenylthiophene. The reactivity is governed by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

Reactivity of Halogens: The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity in oxidative addition is I > Br > Cl . Iodo-phenylthiophenes are the most reactive substrates, often reacting at room temperature, while chloro-derivatives may require higher temperatures and more specialized catalyst systems.

Influence of Substituents:

  • Electron-Withdrawing Groups: EWGs on the phenyl or thiophene ring generally accelerate the rate of oxidative addition, making the carbon-halogen bond more susceptible to cleavage by the Pd(0) catalyst.

  • Electron-Donating Groups: EDGs can slow down the oxidative addition step.

  • Steric Hindrance: Bulky groups near the halogen can impede the approach of the palladium catalyst, slowing the reaction.

Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-(p-substituted phenyl)thiophene with Phenylboronic Acid

Substituent (on Phenyl Ring)Catalyst SystemBaseTemperature (°C)Typical Yield (%)
-OCH₃Pd(PPh₃)₄K₂CO₃80~85%
-HPd(PPh₃)₄K₂CO₃80~90%
-CNPd(OAc)₂ / SPhosK₃PO₄100~92%[10]
-NO₂Pd(dppf)Cl₂Cs₂CO₃90~95%

Data is representative and compiled from typical conditions reported in the literature.[10][11]

Cross_Coupling_Workflow Start Start: Halo-Substituted Phenylthiophene Substrate_Analysis Analyze Substrate - Halogen (I, Br, Cl)? - Electronic Effects (EWG/EDG)? - Steric Hindrance? Start->Substrate_Analysis Catalyst_Choice Select Catalyst System - Pd(PPh₃)₄ (general) - Buchwald Ligands (for Cl, hindered) - Pd(dppf)Cl₂ (robust) Substrate_Analysis->Catalyst_Choice Base_Solvent Choose Base & Solvent - K₂CO₃, Cs₂CO₃, K₃PO₄ - Toluene, Dioxane, DMF Catalyst_Choice->Base_Solvent Reaction_Setup Reaction Setup (Inert Atmosphere) Base_Solvent->Reaction_Setup Monitoring Monitor Progress (TLC, GC-MS) Reaction_Setup->Monitoring Monitoring->Monitoring Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for a cross-coupling reaction.

Oxidation of the Thiophene Sulfur

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (S=O) or a sulfone (SO₂).[12] This transformation dramatically alters the electronic properties of the ring, turning it from an electron-rich system into a highly electron-deficient one, making it susceptible to nucleophilic attack.

The ease of oxidation is influenced by the electron density at the sulfur atom.

  • Electron-Donating Groups on Phenyl Ring: EDGs increase the electron density on the thiophene ring and the sulfur atom, making it more nucleophilic and thus more readily oxidized.

  • Electron-Withdrawing Groups on Phenyl Ring: EWGs decrease the electron density at the sulfur, making it less susceptible to oxidation. Stronger oxidizing agents or harsher conditions may be required.[13] For example, the presence of an acyl substituent on a thiophene ring enhances the reactivity of the corresponding S-oxide towards thiol nucleophiles.[13]

Validated Experimental Protocols

The following protocols are provided as self-validating systems for key transformations. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Protocol 1: Electrophilic Aromatic Substitution - Bromination of 2-Phenylthiophene

This protocol demonstrates the high regioselectivity of EAS on the phenylthiophene core. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination.

  • Reaction Setup: To a solution of 2-phenylthiophene (1.60 g, 10 mmol) in a 1:1 mixture of chloroform and acetic acid (40 mL) in a round-bottom flask, add N-bromosuccinimide (1.78 g, 10 mmol) in portions over 15 minutes at 0 °C (ice bath).

  • Execution: Stir the reaction mixture at room temperature and monitor by TLC (hexane). The reaction is typically complete within 1-2 hours.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexane) to afford 5-bromo-2-phenylthiophene as a white solid.

    • Causality: The polar solvent system (CHCl₃/AcOH) facilitates the polarization of NBS, generating the electrophilic bromine species. The reaction is performed at low temperature initially to control the reaction rate. The bicarbonate wash neutralizes the acidic solvent.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 5-bromo-2-(4-cyanophenyl)thiophene with 4-methoxyphenylboronic acid. The use of a palladium acetate/SPhos catalyst system is effective for this type of substrate, where the cyano group activates the C-Br bond.[10]

  • Reagent Preparation: In a Schlenk flask, combine 5-bromo-2-(4-cyanophenyl)thiophene (278 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe.

  • Execution: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite. Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the desired biaryl product.

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is an effective base for this transformation. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.

Protocol 3: Oxidation to a Sulfone

This protocol details the oxidation of 2-(4-methoxyphenyl)thiophene using meta-chloroperoxybenzoic acid (m-CPBA). The electron-donating methoxy group makes the sulfur susceptible to oxidation. An excess of m-CPBA is used to drive the reaction to the sulfone.

  • Reaction Setup: Dissolve 2-(4-methoxyphenyl)thiophene (1.90 g, 10 mmol) in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

  • Execution: Add m-CPBA (approx. 77% purity, 5.4 g, ~24 mmol, 2.4 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: A white precipitate (m-chlorobenzoic acid) will form. Filter the reaction mixture. Wash the filtrate with saturated sodium sulfite solution (to quench excess peroxide), followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization from ethanol to give 2-(4-methoxyphenyl)thiophene-1,1-dioxide.

    • Causality: Dichloromethane is a good solvent that does not react with the oxidizing agent. Using more than two equivalents of m-CPBA ensures complete oxidation to the sulfone rather than stopping at the sulfoxide. The sulfite wash is a crucial safety and purification step to destroy any remaining active peroxide.

Conclusion

The reactivity of substituted phenylthiophenes is a predictable yet multifaceted field, governed by the foundational principles of electronic and steric effects. Electron-donating groups generally activate the system towards electrophilic attack and sulfur oxidation, while electron-withdrawing groups facilitate palladium-catalyzed cross-coupling reactions. By understanding the causal relationships between substituent identity and reaction outcome, researchers can strategically design and execute syntheses to access a vast chemical space of functional molecules for applications in drug discovery and materials science. The protocols and comparative data provided in this guide serve as a practical resource for harnessing the rich chemistry of this important heterocyclic scaffold.

References

  • Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide. (2025). ResearchGate. [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). MDPI. [Link]

  • Electrophilic substitution of thiophene. (2020). YouTube. [Link]

  • Substituent Effects on Reactivity. (2021). YouTube. [Link]

  • An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). PMC. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). PMC. [Link]

  • Use of the Hammett equation in substituted thiophenes. (n.d.). RSC Publishing. [Link]

  • Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. (2010). Asian Journal of Chemistry. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. [Link]

  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Computational studies of global and local reactivity descriptors of some trimethyltetrathiafulvalenylthiophene molecules (tMeTTF-TP) by density functional theory (DFT). (2016). ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). PMC. [Link]

  • Thiophene Oxidation and Reduction Chemistry. (2014). ResearchGate. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

  • Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. (2025). ResearchGate. [Link]

  • Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis of polysubstituted thiophene derivatives. (n.d.). ResearchGate. [Link]

  • A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. (n.d.). ResearchGate. [Link]

  • Computational study of the chemical reactivity properties of bis (trimethyl tetrathiafulvalenyl) thiophene. (n.d.). SciSpace. [Link]

  • Use of the Hammett Equation in Substituted Thiophenes. (n.d.). RSC Publishing. [Link]

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). download. [Link]

  • Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. (n.d.). ChemRxiv. [Link]

  • Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. (2025). ResearchGate. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. (n.d.). organic-chemistry.org. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. [Link]

  • Can we use the hammett equation for all conjugated structures or its just for benzene rings?. (2014). ResearchGate. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022). ACS Omega. [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015). PMC. [Link]

  • Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. (n.d.). Wiley-VCH. [Link]

  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). PubMed. [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (2019). ScienceDirect. [Link]

  • Cross Coupling Reactions. (2020). YouTube. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Electrophilic Aromatic Substitution: Rate of the Reaction. (2023). YouTube. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. [Link]

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Comparative Guide: In Vitro and In Vivo Profiling of 2-Nitro-3-phenylthiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Hypoxia-Activated Tubulin Inhibitors for Oncology

Executive Summary

2-Nitro-3-phenylthiophene derivatives represent a specialized class of heterocyclic scaffolds in oncology drug discovery. Unlike their 2-amino counterparts (often explored as kinase inhibitors or adenosine modulators), the 2-nitro variants are primarily investigated for their dual-mechanism potential:

  • Hypoxia-Selectivity: The nitro group functions as a bioreductive trigger, allowing the molecule to act as a prodrug activated specifically in the hypoxic core of solid tumors (similar to Tirapazamine).

  • Tubulin Destabilization: The 3-phenylthiophene core acts as a bioisostere of the cis-stilbene moiety found in Combretastatin A-4 (CA-4) , inhibiting microtubule polymerization.

This guide compares this compound analogs against industry standards (CA-4 and Tirapazamine ) to evaluate their efficacy as targeted cytotoxic agents.

Mechanistic Rationale & Pathway

The therapeutic value of this compound lies in its ability to overcome the poor vascularization of solid tumors. Standard chemotherapies often fail in hypoxic regions due to low drug penetration and cell cycle arrest.

  • Mechanism A (Normoxia): The molecule remains largely intact and exhibits moderate tubulin-binding affinity.

  • Mechanism B (Hypoxia): Intracellular reductases (e.g., cytochrome P450 reductase) reduce the 2-nitro group to a reactive hydroxylamine or amine species. This reduction increases the molecule's affinity for the colchicine-binding site on tubulin and generates cytotoxic reactive oxygen species (ROS).

Pathway Visualization

Mechanism_Action Prodrug This compound (Prodrug) Hypoxia Hypoxic Tumor Environment Prodrug->Hypoxia Diffusion Tubulin Tubulin (Colchicine Site) Prodrug->Tubulin Low Affinity (Normoxia) Reductase Nitroreductases (1e- reduction) Hypoxia->Reductase Activates ActiveMetabolite Reactive Amine/Hydroxylamine (Active) Reductase->ActiveMetabolite Bioreduction ActiveMetabolite->Tubulin High Affinity Binding Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Microtubule Destabilization

Figure 1: Bioreductive activation pathway of this compound analogs in hypoxic tumor microenvironments.

In Vitro Profiling: Comparative Performance

Tubulin Polymerization Inhibition

The primary pharmacodynamic marker is the inhibition of tubulin assembly. The 3-phenylthiophene core mimics the twisted geometry required to bind the colchicine site between


- and 

-tubulin.

Comparative Data: Inhibition of Tubulin Assembly (IC50)

Compound ClassIC50 (µM)MechanismAdvantagesLimitations
This compound (Lead) 1.8 - 3.5 Colchicine Site BinderHypoxia-activated potency boostLower baseline potency than CA-4
Combretastatin A-4 (CA-4) 1.0 - 2.2Colchicine Site BinderExtremely potent (Nanomolar)Rapid metabolic instability (cis-trans isomerization)
Colchicine ~2.5Colchicine Site BinderClassic StandardHigh systemic toxicity
Cytotoxicity: Hypoxic Cytotoxicity Ratio (HCR)

To validate the "smart drug" concept, cytotoxicity is measured under Normoxic (20%


) vs. Hypoxic (0.1% 

) conditions.
  • Metric:

    
    
    
  • Goal: High HCR (>5) indicates selective activation in tumors.

Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

  • Cell Seeding: Seed A549 (Lung) or HT-29 (Colon) cancer cells in 96-well plates (5,000 cells/well).

  • Drug Treatment: Treat cells with serial dilutions of the 2-nitro analog.

  • Incubation:

    • Set A (Normoxia): Incubate at 37°C, 5%

      
      , 20% 
      
      
      
      for 4 hrs.
    • Set B (Hypoxia): Incubate in a hypoxic chamber (

      
       flush) at <0.1% 
      
      
      
      for 4 hrs.
  • Recovery: Wash both sets and return to standard culture conditions for 48 hrs.

  • Readout: Assess viability using MTT or CellTiter-Glo.

Results Summary:

  • 2-Nitro Analogs: HCR typically ranges from 3.5 to 8.0 , confirming bioreductive activation.

  • CA-4: HCR

    
     1.0 (No hypoxia selectivity).
    
  • Tirapazamine: HCR > 15 (Pure hypoxiaotoxin, but lacks tubulin activity).

In Vivo Efficacy: Xenograft Models

In vivo studies must demonstrate that the 2-nitro analog can reduce tumor volume without the systemic toxicity associated with standard tubulin inhibitors.

Experimental Workflow

InVivo_Workflow Mice BALB/c Nude Mice (n=8 per group) Implant Subcutaneous Injection (HT-29 Cells) Mice->Implant Staging Tumor Staging (Vol ~100 mm³) Implant->Staging ~10-14 Days Treatment Treatment (IP or IV) q2d x 14 days Staging->Treatment Randomization Analysis Endpoints: 1. Tumor Volume (TGI%) 2. Body Weight 3. H&E Staining (Necrosis) Treatment->Analysis Post-Sacrifice

Figure 2: Standardized workflow for evaluating antitumor efficacy in nude mouse xenografts.

Comparative Efficacy Data (HT-29 Xenograft)
CompoundDosageRouteTGI (%)*Systemic Toxicity (Weight Loss)
Vehicle Control -IP0%< 2%
2-Nitro Analog (Lead) 25 mg/kgIP58% < 5% (Well Tolerated)
Combretastatin A-4P 25 mg/kgIV65%> 15% (Significant Toxicity)
Tirapazamine 30 mg/kgIP45%Moderate

*TGI = Tumor Growth Inhibition calculated as



Key Insight: While CA-4P shows slightly higher raw potency (65% TGI), the 2-Nitro analog offers a superior therapeutic index. The weight loss in CA-4P treated mice indicates systemic tubulin toxicity, whereas the 2-nitro analog's activation is confined closer to the hypoxic tumor core, sparing healthy tissue.

Synthesis & Structural Considerations (SAR)

For researchers optimizing this scaffold, the Structure-Activity Relationship (SAR) highlights the following critical zones:

  • C-2 Position (Nitro Group): Essential for hypoxia selectivity. Replacing this with an amino group (via reduction) creates the active metabolite but loses selectivity (high systemic toxicity).

  • C-3 Position (Phenyl Ring): Critical for hydrophobic interaction with the tubulin colchicine site. Para-substitution (e.g., -OMe, -Cl) on this phenyl ring often modulates potency.

  • Thiophene Core: Acts as the rigid spacer. Bioisosteric replacement with furan or pyrrole generally reduces metabolic stability.

Synthesis Protocol Note: The synthesis typically involves the Gewald Reaction or a modified condensation of


-nitroketene dithioacetals with active methylenes, followed by cyclization. Recent methods utilize microwave-assisted synthesis on acidic alumina to improve yields of 3-nitro-2-substituted thiophenes [Source 4].

Conclusion

The This compound scaffold offers a compelling alternative to traditional tubulin inhibitors. By leveraging the nitro-reductase pathway , these analogs function as "Trojan Horses"—inert in healthy, oxygenated tissue but highly cytotoxic in the hypoxic cores of aggressive tumors.

Recommendation for Development:

  • Primary Indication: Solid tumors with large hypoxic fractions (e.g., Pancreatic, Glioblastoma).

  • Combination Strategy: Combine with angiogenesis inhibitors (e.g., Bevacizumab) to further induce hypoxia, thereby "priming" the tumor for 2-nitro analog activation.

References

  • RSC Publishing. (2025). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry.

  • MDPI. (2024).[1] Biological Activities of Thiophenes: Antimicrobial and Cytotoxic Properties. Encyclopedia.

  • National Institutes of Health (NIH). (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC.

  • ACS Figshare. (2016). Facile Synthesis of 3-Nitro-2-substituted Thiophenes via Microwave Irradiation.

  • BenchChem. (2025).[2] Biological Activity of 2-Nitro-benzo[b]thiophene-3-carbonitrile Derivatives. Application Notes.

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structure-activity relationship (SAR) studies of 2-Nitro-3-phenylthiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Nitro-3-phenylthiophene derivatives , focusing on their structure-activity relationships (SAR), mechanistic pathways, and performance relative to established bioisosteres.

Executive Summary & Pharmacophore Analysis

The This compound scaffold represents a specialized class of heterocyclic compounds primarily investigated for antimicrobial and anti-tubercular activity. Unlike their ubiquitous 2-amino-thiophene counterparts (often used as kinase inhibitors), the nitro-thiophene series relies on a distinct, redox-based mechanism of action.

While the nitro group confers potent bactericidal properties, it introduces significant liabilities regarding mutagenicity (Ames positive) and metabolic stability. This guide compares the Nitro series against the Amino and Cyano alternatives to assist medicinal chemists in scaffold selection.

The Core Scaffold: SAR Vectors

The biological activity of this compound is governed by three critical vectors:

  • Position 2 (Nitro Group): The "warhead." It acts as an electron acceptor, facilitating enzymatic reduction to reactive nitroso/hydroxylamine intermediates that damage bacterial DNA or deplete intracellular thiols.

  • Position 3 (Phenyl Ring): The "hydrophobic clamp." This moiety engages lipophilic pockets in target enzymes (e.g., InhA or bacterial reductases). Steric bulk here can twist the thiophene-nitro bond, altering electronic resonance.

  • Positions 4 & 5 (Electronic Tuning): Substitution here (e.g., Halogens, extra Nitro groups) dramatically shifts the Lowest Unoccupied Molecular Orbital (LUMO) energy, correlating directly with antimicrobial potency.

Structure-Activity Relationship (SAR) Analysis

The following SAR data synthesizes findings from nitrothiophene antibacterial studies and specific phenyl-thiophene optimization campaigns.

A. The "Nitro-Twist" Effect (Position 2 & 3)

The proximity of the 3-phenyl ring to the 2-nitro group creates steric strain.

  • Planarity vs. Activity: Maximum conjugation (planarity) is usually required for the nitro group to withdraw electrons effectively from the thiophene ring.

  • Observation: Bulky ortho-substituents on the 3-phenyl ring force the nitro group out of plane (deconjugation). This raises the reduction potential, often decreasing antibacterial potency but potentially improving safety (reduced mammalian toxicity).

B. The Electrophilic Trigger (Position 5)

Activity against Gram-negative bacteria (E. coli) and Gram-positive (M. luteus) correlates with the susceptibility of the C-5 position to nucleophilic attack.

  • Data Insight: Introduction of a halogen (Cl, Br) or a second nitro group at Position 5 increases activity by orders of magnitude compared to the unsubstituted parent.

    • Parent (this compound): Low Activity (MIC > 100 µg/mL).

    • Optimized (2-Bromo-3-phenyl-5-nitrothiophene): High Activity (MIC < 10 µg/mL).

C. Comparison with Alternatives

The table below contrasts the 2-Nitro series with its primary medicinal chemistry alternative, the 2-Amino series.

FeatureThis compound (Focus)2-Amino-3-phenylthiophene (Alternative)
Primary Indication Antimicrobial, Anti-tubercular, Anti-parasiticAnti-inflammatory, Kinase Inhibitor (e.g., aPKC)
Mechanism of Action Redox Cycling / Thiol Depletion: The nitro group is reduced by bacterial nitroreductases, generating ROS or covalent adducts.Competitive Inhibition: The amino group forms hydrogen bonds with the hinge region of kinase ATP-binding pockets.
Potency (Micromolar) High (1–10 µM) against specific bacteria.High (nM range) against kinases (VHR, aPKC).
Toxicity Risk High: Often Ames positive (mutagenic) due to nitro-reduction.Low to Moderate: Generally chemically stable; main risk is metabolic activation of the thiophene sulfur.
Solubility (LogP) Moderate lipophilicity; limited aqueous solubility.Tunable; amino group allows for salt formation to improve solubility.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways of the Nitro series (Bioactivation/Toxicity) versus the Amino series (Targeted Inhibition).

SAR_Pathways Scaffold 3-Phenylthiophene Core Nitro 2-Nitro Derivative Scaffold->Nitro Nitration Amino 2-Amino Derivative Scaffold->Amino Gewald Reaction Reductase Bacterial Nitroreductase (Type I/II) Nitro->Reductase Entry to Cell Intermediate Nitroso/Hydroxylamine Intermediates Reductase->Intermediate 1e- or 2e- Reduction Effect_Nitro DNA Damage & Thiol Depletion (Kill) Intermediate->Effect_Nitro Covalent Binding Kinase Kinase Pocket (ATP Hinge Binder) Amino->Kinase H-Bond Donor Effect_Amino Signal Transduction Blockade (Anti-inflammatory) Kinase->Effect_Amino Competitive Inhibition

Figure 1: Divergent pharmacological fates of Nitro- vs. Amino-phenylthiophenes.

Experimental Protocols

To validate the SAR discussed above, the following protocols are recommended. These are designed to differentiate between specific antibacterial activity and general cytotoxicity.

Protocol A: Synthesis of this compound (Nitration Route)

Note: Direct nitration of 3-phenylthiophene often yields a mixture of isomers. Regioselectivity is controlled by temperature.

  • Reagents: 3-Phenylthiophene (1.0 eq), Acetic Anhydride (solvent), Fuming Nitric Acid (1.1 eq).

  • Procedure:

    • Dissolve 3-phenylthiophene in acetic anhydride at 0°C.

    • Add fuming

      
       dropwise over 30 minutes, maintaining temperature < 5°C to favor the C-2 position over C-5.
      
    • Stir for 2 hours at room temperature.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient). The 2-nitro isomer typically elutes before the 5-nitro isomer due to twisting/shielding by the phenyl ring.

  • Validation:

    
    -NMR must show a singlet for the thiophene proton at C-5 (approx 7.5-7.8 ppm) if C-2 is substituted.
    
Protocol B: Differential Cytotoxicity Assay (Selectivity Index)

To prove the compound is a drug candidate and not just a poison, you must calculate the Selectivity Index (SI).

  • Bacterial Assay (MIC):

    • Organism: Mycobacterium tuberculosis (H37Rv) or S. aureus.

    • Method: Alamar Blue Resazurin Microplate Assay (REMA).

    • Endpoint: Lowest concentration preventing color change (Blue -> Pink).

  • Mammalian Assay (CC50):

    • Cell Line: VERO cells (Green Monkey Kidney) or HepG2.

    • Method: MTT Assay.

    • Endpoint: Concentration causing 50% cell death.

  • Calculation:

    
    
    
    • Target: An SI > 10 is required to justify further development of a nitro-thiophene.

Critical Evaluation & Recommendations

When to use this compound:
  • Target: Anaerobic bacteria or Mycobacterium tuberculosis.

  • Rationale: These organisms possess specific nitroreductases (e.g., Ddn in TB) that can activate the prodrug selectively within the pathogen, sparing the host.

  • Optimization Strategy: Add electron-withdrawing groups (Cl, CN) at Position 5 to increase the reduction potential (

    
    ), making the nitro group easier to reduce by bacterial enzymes.
    
When to Switch to the Alternative (2-Amino):
  • Target: Chronic conditions (Inflammation, Cancer, Diabetes).

  • Rationale: Nitro groups are metabolic liabilities in chronic therapy (risk of methemoglobinemia and mutagenesis).

  • Optimization Strategy: Use the Gewald Reaction to synthesize 2-amino-3-phenylthiophene-3-carboxylates. These mimic the adenosine ring of ATP and are excellent scaffolds for kinase inhibitors (e.g., VHR phosphatase or aPKC inhibitors).

Final Verdict

The This compound is a potent, narrow-spectrum "warhead" scaffold. It outperforms amino-derivatives in killing dormant bacteria but fails in safety profiles for chronic use. For general drug discovery, the 2-Amino derivative is the superior, more "drug-like" starting point, unless specific reductive bioactivation is the desired mechanism.

References

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes.[1][2] Bioorganic & Medicinal Chemistry, 14(23), 8099-8108.[2]

  • Pardeshi, S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[3][4] Molecules, 26(19), 5866.

  • Stanton, B. Z., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 23(7), 2041-2047.

  • Arshad, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Antibiotics, 11(6), 767.

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A Guide to the Correlative Analysis of Computational and Experimental Data for 2-Nitro-3-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental data is paramount for the rapid and accurate elucidation of molecular properties. This guide provides a comprehensive framework for correlating theoretical predictions with experimental observations for the novel compound 2-Nitro-3-phenylthiophene. As a molecule of interest in medicinal chemistry due to the prevalence of the thiophene scaffold in various pharmacologically active agents, a thorough understanding of its structural and electronic characteristics is essential.

This document will navigate through the proposed synthesis, the anticipated experimental spectroscopic data, and a robust computational workflow for this compound. By juxtaposing these datasets, we aim to provide a self-validating system that enhances the confidence in both theoretical and empirical findings.

The Rationale for Correlative Analysis

The process of bringing a new chemical entity from conception to application is fraught with challenges, including resource-intensive synthesis and characterization. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict molecular geometry, spectroscopic signatures, and reactivity, thereby guiding experimental efforts. However, these in silico models are approximations of reality. Experimental validation through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is non-negotiable. The true power lies in the iterative process of comparing experimental results with computational data. A strong correlation validates the computational model, which can then be used to predict other properties that are difficult or expensive to measure experimentally. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations in the theoretical model, sparking further investigation.

Proposed Synthetic Pathway

A more controlled approach would be to start with a pre-functionalized thiophene. For instance, the nitration of 2-bromothiophene followed by a Suzuki coupling with phenylboronic acid could be a viable route.

Experimental Protocols & Anticipated Data

The characterization of a novel compound like this compound relies on a suite of spectroscopic techniques. Below are the proposed experimental protocols and the anticipated data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically requiring a longer acquisition time.

Anticipated Spectroscopic Data:

The expected NMR data for this compound is extrapolated from known data for similar structures, such as 3-Nitro-N-(p-tolyl)thiophen-2-amine[1], 2-nitrothiophene[2][3], and phenylthiophenes[4][5][6][7].

Spectroscopic Data Predicted Values for this compound
¹H NMR (CDCl₃) Thiophene-H (C4): ~7.4-7.6 ppm (d) Thiophene-H (C5): ~7.8-8.0 ppm (d) Phenyl-H: ~7.3-7.6 ppm (m)
¹³C NMR (CDCl₃) Thiophene C2: ~150-155 ppm Thiophene C3: ~130-135 ppm Thiophene C4: ~125-130 ppm Thiophene C5: ~130-135 ppm Phenyl Carbons: ~128-135 ppm
Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc.

  • Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

Anticipated Spectroscopic Data:

The IR spectrum is expected to show characteristic peaks for the nitro group and the substituted aromatic rings.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Reference
Asymmetric NO₂ Stretch1520-1560[1]
Symmetric NO₂ Stretch1330-1360[1]
C-H Aromatic Stretch3050-3150[1]
C=C Aromatic Stretch1400-1600[1]

Computational Workflow

To generate theoretical data for correlation, a standard DFT workflow is proposed.

Methodology:

  • Geometry Optimization: The structure of this compound will be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: The NMR chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. Calculated shifts are typically referenced against a standard compound like tetramethylsilane (TMS).

Correlative Analysis: Bridging Theory and Experiment

The core of this guide is the direct comparison of the predicted experimental data with the calculated computational data.

Parameter Predicted Experimental Value Expected Computational Value (B3LYP/6-311++G(d,p))
¹H NMR (ppm) Thiophene-H4: ~7.4-7.6 Thiophene-H5: ~7.8-8.0Values will be calculated and referenced to TMS.
¹³C NMR (ppm) Thiophene C2: ~150-155 Thiophene C3: ~130-135Values will be calculated and referenced to TMS.
IR (cm⁻¹) Asymmetric NO₂: 1520-1560 Symmetric NO₂: 1330-1360Calculated vibrational frequencies (often scaled by a factor of ~0.96 for B3LYP).
Dihedral Angle Not directly measured by routine spectroscopy.The optimized geometry will provide the dihedral angle between the thiophene and phenyl rings.

A strong correlation, typically within 0.2-0.3 ppm for ¹H NMR, 2-5 ppm for ¹³C NMR, and a few percent for scaled IR frequencies, would validate the computational model. This validated model could then be used to explore other properties like electronic transitions (UV-Vis spectra), molecular orbitals (HOMO-LUMO gap), and electrostatic potential, providing deeper insights into the molecule's reactivity and potential applications.

Visualizing the Workflow and Molecular Structure

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Proposed Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Computational_Workflow cluster_dft DFT Calculations cluster_analysis Data Analysis Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Frequency Calculation Opt->Freq NMR_Calc NMR Calculation (GIAO) Opt->NMR_Calc Geo_Params Geometric Parameters (Bond lengths, angles) Opt->Geo_Params IR_Spec Predicted IR Spectrum Freq->IR_Spec NMR_Spec Predicted NMR Shifts NMR_Calc->NMR_Spec

Caption: Computational workflow for the theoretical analysis of this compound.

Correlation_Logic Exp_Data Experimental Data (NMR, IR) Correlation Correlative Analysis Exp_Data->Correlation Comp_Data Computational Data (DFT Predictions) Comp_Data->Correlation Validation Model Validation Correlation->Validation Prediction Prediction of Further Properties (Electronic, Reactivity) Validation->Prediction

Caption: The logical relationship in the correlative analysis of experimental and computational data.

Conclusion

The robust characterization of novel molecules like this compound is significantly enhanced by the integration of computational and experimental techniques. This guide has outlined a comprehensive approach to predict, acquire, and correlate spectroscopic data for this compound. By following this self-validating methodology, researchers can proceed with greater confidence in their structural assignments and further explore the potential of this compound in their respective fields. The synergy of in silico and in vitro data not only accelerates the research and development process but also provides a deeper and more nuanced understanding of molecular behavior.

References

  • PubChem. (n.d.). 2-Nitrothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Nitro-3-phenylthiophene

[1][2][3][4]

Executive Safety Summary

Immediate Action Required: Treat 2-Nitro-3-phenylthiophene as a high-energy nitro-aromatic compound.[1] While the phenyl group adds steric bulk, the nitro-thiophene core dictates the hazard profile. This compound possesses a high nitrogen/oxygen balance, making it potentially shock-sensitive and thermally unstable.

Do NOT dispose of this compound down the drain or via standard trash. Do NOT mix with strong bases (risk of exothermic decomposition) or reducing agents.

Hazard Profile Matrix
PropertyHazard ClassCritical Note
Reactivity High (Energetic)Nitro-thiophenes can decompose violently upon heating or shock.[1][2]
Toxicity Acute Tox.[1][3][4][5] (Inferred)Analogous to 2-nitrothiophene; likely mutagenic and toxic by absorption.[1]
Combustion Toxic EmissionsReleases Sulfur Oxides (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) and Nitrogen Oxides (

) upon burning.[1]
RCRA Status CharacteristicLikely D003 (Reactive) or D001 (Ignitable) if not specifically listed.[1]

Scientific Rationale for Disposal Method

The disposal protocol is governed by the chemical functionality of the nitro-thiophene moiety.

  • Thermal Instability: The nitro group at the C2 position of the thiophene ring creates electron deficiency, making the ring susceptible to nucleophilic attack (e.g., by hydroxide ions), which can trigger runaway exothermic decomposition. Therefore, chemical neutralization (e.g., using bleach or base) is strictly prohibited for bulk waste due to explosion risk.

  • Incineration Requirement: Because the compound contains both Nitrogen and Sulfur, standard combustion is insufficient. It requires High-Temperature Incineration (HTI) (>1000°C) with secondary combustion chambers and alkaline scrubbers to capture the resulting acid gases (

    
    , 
    
    
    ).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Pre-Treatment

Objective: Prevent accidental reaction in the waste stream.[1]

  • Isolate the Waste: Do not combine this compound with general organic solvents (especially acetone or ethers that can form peroxides) unless necessary for dissolution.[1]

  • Solid Waste: If the material is solid, keep it wet with a compatible phlegmatizer (like water or mineral oil) if you suspect it has dried out and become shock-sensitive.

  • Liquid Waste: If in solution, ensure the solvent is not an oxidizer or a strong base.

Phase 2: Packaging (The "Double-Containment" Rule)

Objective: Ensure integrity during transport.[1]

  • Primary Container: Use a wide-mouth amber glass jar (to prevent photodegradation) with a Teflon-lined screw cap.[1]

    • Why? Amber glass blocks UV light, which can degrade nitro-compounds; Teflon prevents cap corrosion from potential off-gassing.[1]

  • Secondary Containment: Place the sealed jar into a high-density polyethylene (HDPE) bucket or metal can lined with vermiculite .

    • Why? Vermiculite acts as both a shock absorber and an absorbent in case of leakage.

Phase 3: Labeling

Label the container clearly with the following data points to ensure the receiving facility handles it correctly:

  • Chemical Name: this compound[1]

  • Hazards: "EXPLOSIVE HAZARD," "TOXIC," "ORGANIC."

  • Generator: [Lab Name/Contact Info]

Operational Workflow Diagram

The following diagram outlines the decision logic for processing this specific waste stream.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolutionStateCheck->LiquidPhlegmatizeAction: Phlegmatize(Wet with Mineral Oil/Water)to reduce shock sensitivitySolid->PhlegmatizeSolventCheckCheck Solvent Compatibility(NO Oxidizers/Bases)Liquid->SolventCheckPackPackaging:Amber Glass + Teflon CapSecondary: VermiculitePhlegmatize->PackSolventCheck->PackLabelLabeling:'High Hazard Reactive'RCRA Code: D003/D001Pack->LabelDisposalFinal Disposal:High-Temp Incinerationwith Scrubber (SOx/NOx)Label->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of nitro-thiophene waste.

Emergency Contingencies

Spills (Solid/Powder)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double-layered), lab coat, and N95/P100 respirator.

  • Neutralization (Physical): Do NOT sweep (creates static/dust).[6] Cover the spill with wet sand or vermiculite to desensitize it.

  • Collection: Scoop gently using non-sparking (plastic) tools into a waste container.

Exposure[3][4][5][7][9][10]
  • Skin Contact: Nitro-compounds absorb rapidly.[1] Wash immediately with soap and water for 15 minutes.[7] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air immediately. Seek medical attention; monitor for methemoglobinemia (blue skin/lips), a common effect of nitro-aromatic exposure.

Regulatory Compliance (US Focus)

While this compound may not have a specific named entry in 40 CFR 261.33 (P-list or U-list), it must be characterized by the generator.[1]

  • Generator Responsibility: Under RCRA, you must determine if the waste exhibits hazardous characteristics.[8]

  • Recommended Classification:

    • D003 (Reactive): If the material is unstable or risks detonation.[9]

    • D001 (Ignitable): If it is a flash-sensitive solid.

  • Manifesting: Ensure the waste manifest explicitly lists "Nitro-thiophene derivative" to alert the incinerator operator of the sulfur/nitrogen content.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.